Benzyl-PEG6-Ms
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKVVAFIJJSDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164102 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-07-6 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG6-Ms, a heterobifunctional linker, is a valuable tool in bioconjugation and pharmaceutical development. Its unique structure, combining a stable benzyl protecting group and a reactive mesylate leaving group bridged by a six-unit polyethylene glycol (PEG) chain, offers researchers precise control over the modification of biomolecules. This guide provides a detailed overview of its chemical properties, reactivity, and a representative application in bioconjugation, serving as a technical resource for its strategic implementation in drug delivery systems, antibody-drug conjugates (ADCs), and other advanced therapeutic applications.
Core Chemical Properties
This compound is characterized by a specific set of physicochemical properties that dictate its handling, reactivity, and function as a molecular linker. The benzyl group serves as a stable protecting group for one terminus of the PEG chain, which can be removed under specific conditions if further modification is required. The mesylate (Ms) group at the other terminus is a highly reactive functional group, making it an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1][2]
| Property | Data | Source |
| Molecular Formula | C₁₈H₃₀O₈S | [3] |
| Molecular Weight | 406.49 g/mol | [3][4] |
| CAS Number | 1807539-07-6 | |
| Appearance | Liquid | |
| Purity | Typically >95% | |
| Storage Conditions | Long-term at -20°C, short-term at 0-4°C, dry and dark conditions. | |
| Solubility | Soluble in water and polar organic solvents like DMSO, DCM, and DMF. |
Reactivity and Stability
The key to the utility of this compound lies in the reactivity of the mesylate group. Mesylate (methanesulfonate) is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for efficient conjugation to various functional groups found on biomolecules.
Nucleophilic Substitution: The primary reaction mechanism for this compound is SN2 nucleophilic substitution. It readily reacts with nucleophiles such as:
-
Thiols (-SH): Cysteine residues on proteins or thiol-modified molecules react to form stable thioether bonds.
-
Amines (-NH₂): Primary and secondary amines, such as the side chains of lysine residues or the N-terminus of proteins, react to form stable amine linkages.
-
Alcohols (-OH): Hydroxyl groups can also react, though typically require stronger reaction conditions than thiols or amines.
Compared to the analogous tosylate (tosyl-PEG) linkers, mesylate-PEG linkers are generally more reactive but exhibit lower stability. The stability of this compound is sufficient for standard shipping and handling at ambient temperatures for short periods. However, for long-term storage, it is crucial to maintain cold and dry conditions to prevent hydrolysis of the mesylate group. The molecule is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Application in Bioconjugation: A Representative Workflow
The properties of this compound make it an ideal candidate for use in the development of antibody-drug conjugates (ADCs). In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker plays a critical role by enhancing the solubility and stability of the conjugate and influencing its pharmacokinetic profile.
Below is a representative experimental protocol for conjugating a thiol-containing payload (e.g., a cytotoxic drug) to an antibody using a mesylate-functionalized PEG linker like this compound.
Experimental Protocol: Conjugation of a Thiolated Payload to an Antibody
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Thiol-containing payload.
-
Reaction buffers (e.g., phosphate buffer, borate buffer).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in an amine-free conjugation buffer. If necessary, reduce the antibody's disulfide bonds using a mild reducing agent like TCEP to generate free thiol groups for conjugation. Remove the reducing agent using a desalting column.
-
Linker-Payload Conjugation:
-
Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO).
-
Dissolve this compound in the same solvent.
-
React the thiol-payload with this compound in a slightly basic buffer (pH 7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the mesylate-activated PEG linker. This reaction forms a stable thioether bond, resulting in a Benzyl-PEG6-Payload conjugate.
-
-
Activation of the Benzyl Terminus (Optional): If the final construct requires the removal of the benzyl group for further modification, this can be achieved through catalytic hydrogenation.
-
Conjugation to Antibody: At this stage, the protocol would typically involve a second reactive group on the payload to conjugate to the antibody. However, for the purpose of illustrating the use of this compound, we will assume a different scenario where the antibody is first modified with a nucleophile to react with the this compound. Alternatively, and more directly, a payload with a nucleophilic group is first attached to the antibody, and then this compound is used to attach another molecule.
-
Purification: Purify the final antibody-PEG-payload conjugate using Size Exclusion Chromatography (SEC) to remove any unreacted payload, linker, and antibody.
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.
Visualizing the Role of this compound
The following diagrams illustrate the key chemical reaction and a conceptual workflow for its use in creating an antibody-drug conjugate.
Caption: Nucleophilic substitution reaction of this compound with a thiol.
References
The Benzyl Group in Benzyl-PEG6-Ms: A Technical Deep Dive for Drug Development Professionals
An In-depth Guide to the Strategic Role of Benzyl Protection in a Versatile PEG Linker
For researchers and scientists at the forefront of drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the judicious selection of chemical tools is paramount. Among the vast arsenal of bifunctional linkers, Benzyl-PEG6-Ms emerges as a molecule of significant interest. This technical guide provides a comprehensive exploration of the pivotal role the benzyl group plays in the functionality and application of this versatile linker.
Core Structure and Functional Components
This compound is a heterobifunctional linker comprised of three key moieties:
-
Benzyl Group (Bn): This aromatic group serves as a stable and robust protecting group for the terminal hydroxyl of the polyethylene glycol (PEG) chain.
-
Hexaethylene Glycol (PEG6): A short, discrete PEG chain that enhances hydrophilicity, improves pharmacokinetic properties, and provides a flexible spacer between conjugated molecules.[1][2]
-
Mesylate Group (Ms): A good leaving group that facilitates nucleophilic substitution reactions, enabling the covalent attachment of the linker to a target molecule.
The strategic inclusion of the benzyl group is central to the utility of this compound in multi-step synthetic strategies common in drug development.
The Benzyl Advantage: A Robust Protecting Group
The primary function of the benzyl group in this compound is to mask the reactivity of the terminal hydroxyl group on the PEG chain. This protection is crucial for ensuring chemoselectivity during complex synthetic sequences.
Key Advantages of Benzyl Protection:
-
Broad Chemical Stability: Benzyl ethers exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[3] This resilience ensures the integrity of the linker during the synthesis of other parts of the final conjugate.
-
Increased Hydrophobicity: The aromatic nature of the benzyl group imparts a degree of hydrophobicity to the otherwise highly hydrophilic PEG chain.[1] This can be advantageous for purification by reversed-phase chromatography and can influence the overall solubility and cell permeability of the final conjugate.
-
Orthogonal Deprotection: The benzyl group can be selectively removed under specific conditions that typically do not affect other common protecting groups, a concept known as orthogonality. The most common method for deprotection is catalytic hydrogenation.[3]
The following table summarizes the stability of benzyl-protected PEG linkers in comparison to other common protecting groups, illustrating the robustness of the benzyl ether linkage.
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Catalytic Hydrogenation (H₂/Pd) |
| Benzyl (Bn) | Stable | Stable | Cleaved |
| tert-Butoxycarbonyl (Boc) | Cleaved | Stable | Stable |
| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Cleaved | Stable |
| Trityl (Tr) | Cleaved | Stable | Stable |
Experimental Protocols
Synthesis of this compound (A Representative Protocol)
While the precise, proprietary synthesis of commercially available this compound may vary, a general and representative two-step protocol starting from Benzyl-PEG6-alcohol is outlined below.
Step 1: Benzylation of Hexaethylene Glycol
This step is not detailed here as the starting material is assumed to be commercially available Benzyl-PEG6-alcohol.
Step 2: Mesylation of Benzyl-PEG6-alcohol
This procedure converts the terminal hydroxyl group into a reactive mesylate.
Materials:
-
Benzyl-PEG6-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolve Benzyl-PEG6-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes.
-
Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for the Mesylation of Benzyl-PEG6-OH
Deprotection of the Benzyl Group: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for removing the benzyl protecting group, offering an alternative to using pressurized hydrogen gas.
Materials:
-
Benzyl-protected PEG compound
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate as the hydrogen donor
-
Methanol (MeOH) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the benzyl-protected PEG compound in methanol.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Under an inert atmosphere, add formic acid (several equivalents) or ammonium formate (excess) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
Logical Flow of Benzyl Group Deprotection
Application in PROTAC Synthesis: A Workflow Example
This compound is an excellent linker for the synthesis of PROTACs. The mesylate allows for facile coupling to a nucleophile (e.g., an amine or phenol) on either the E3 ligase ligand or the target protein ligand. The benzyl group protects the other end of the linker, which can then be deprotected and coupled to the second ligand in a subsequent step.
Below is a generalized workflow for the synthesis of a PROTAC using this compound.
Analytical Characterization
The synthesis and purification of intermediates and the final conjugate are typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS/MS for PROTAC Analysis:
LC-MS/MS is a powerful tool for the quantitative analysis of PROTACs in biological matrices. A typical workflow involves protein precipitation from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over a short time frame (e.g., 2-5 minutes) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
This sensitive and selective method allows for the accurate quantification of PROTACs, which is essential for pharmacokinetic studies.
Conclusion
The benzyl group in this compound is not merely an inert component but a strategic element that imparts crucial functionality to this versatile linker. Its robustness allows for complex, multi-step syntheses, while its orthogonal deprotection provides a handle for sequential conjugations. These features, combined with the beneficial properties of the PEG6 spacer, make this compound a valuable tool for researchers and drug developers in the design and synthesis of next-generation therapeutics like PROTACs and ADCs. A thorough understanding of the role of the benzyl group is therefore essential for its effective application in advancing the frontiers of medicine.
References
Technical Guide: Benzyl-PEG6-Ms (CAS: 1807539-07-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG6-Ms, a heterobifunctional PEG linker. The information presented herein is intended to support researchers and scientists in the fields of drug development, bioconjugation, and medicinal chemistry.
Core Compound Information
This compound, with the CAS number 1807539-07-6, is a discrete polyethylene glycol (dPEG®) linker.[1][2] The structure features a benzyl group at one terminus, providing hydrophobicity and the potential for aromatic interactions, and a mesylate group at the other. The mesylate is a good leaving group, making this terminus reactive towards nucleophiles such as thiols and amines. The six-unit PEG chain confers hydrophilicity, improving the solubility of conjugated molecules.
| Property | Value | Source |
| CAS Number | 1807539-07-6 | [1][2] |
| Chemical Formula | C18H30O8S | [1] |
| Molecular Weight | 406.49 g/mol | |
| Purity | Typically ≥95% |
Applications in Drug Development
This compound is a valuable tool in several areas of drug development due to its properties as a linker.
-
PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The mesylate group can react with nucleophilic residues on antibodies, such as cysteines or lysines, to form stable covalent bonds. The benzyl group can then be used for the attachment of a cytotoxic payload, either directly or after further functionalization.
-
Peptide and Small Molecule Modification: The PEG chain can improve the pharmacokinetic properties of peptides and small molecule drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend their half-life in circulation.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general procedure for the conjugation of a mesylated PEG linker to a protein (e.g., an antibody) is provided below. This protocol is illustrative and will require optimization for specific applications.
Objective: To conjugate this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., a reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)
-
This compound
-
Anhydrous, aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to dissolve the linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: If necessary, reduce the disulfide bonds of the antibody to generate free thiols. This is typically achieved using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent.
-
Linker Preparation: Dissolve this compound in an anhydrous aprotic solvent to a desired stock concentration immediately before use.
-
Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of linker to protein will need to be optimized to achieve the desired degree of labeling. The reaction is typically carried out at room temperature or 4°C with gentle stirring for 1-4 hours.
-
Quenching: Add a quenching reagent to react with any unreacted linker.
-
Purification: Remove the excess linker and other small molecules from the conjugated protein using a suitable purification method like size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling, purity, and integrity of the protein. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE are commonly used.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the conjugation of this compound to a protein.
Caption: A generalized workflow for protein conjugation using this compound.
Signaling Pathways
Currently, there is no specific signaling pathway directly associated with this compound itself, as it is a synthetic linker. The biological activity and any associated signaling pathways would be determined by the molecule to which it is conjugated (e.g., a PROTAC target or an ADC payload).
Conclusion
This compound is a versatile heterobifunctional linker with applications in the development of advanced therapeutics such as PROTACs and ADCs. Its defined length, dual functionality, and the solubility-enhancing properties of the PEG chain make it a valuable tool for researchers in drug discovery and development. The provided general protocol and workflow serve as a starting point for the application of this linker in bioconjugation strategies. As with any chemical reagent, specific reaction conditions should be optimized for each unique application to ensure the desired outcome.
References
The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. These complex molecules are engineered to selectively eradicate disease-causing proteins or deliver potent cytotoxic agents to cancer cells, respectively. At the heart of their design and function lies the linker, a critical component that connects the targeting and effector moieties. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools, offering a unique set of properties that profoundly influence the efficacy, safety, and developability of these next-generation therapeutics.
This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC and ADC development. We will delve into the core principles of PEGylation, its impact on physicochemical and pharmacological properties, and provide detailed experimental protocols for the evaluation of these sophisticated drug candidates.
PEG Linkers in PROTAC Development: Orchestrating Protein Degradation
PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This ternary complex formation of POI-PROTAC-E3 ligase is the crucial first step in a catalytic cycle that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[3]
The Multifaceted Role of PEG Linkers in PROTACs
PEG linkers, composed of repeating ethylene glycol units, offer several key advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The inherent hydrophilicity of PEG linkers can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and administration. While high hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface areas, facilitating cellular uptake.
-
Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical determinants of the stability and productivity of the ternary complex. An optimal linker length is required to correctly orient the POI and E3 ligase for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to an unproductive complex.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs. In PROTACs, the inclusion of a PEG linker can increase the molecule's hydrodynamic radius, reducing renal clearance and extending its plasma half-life.
Quantitative Impact of PEG Linker Length on PROTAC Activity
The optimization of the PEG linker length is a critical step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths. The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
Below is a table summarizing representative data on the effect of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 0 PEG units (Alkyl) | >1000 | <10 | |
| BRD4 | VHL | 2 PEG units | 500 | 50 | |
| BRD4 | VHL | 4 PEG units | 100 | 85 | |
| BTK | CRBN | 2 PEG units | >1000 (impaired binding) | N/A | |
| BTK | CRBN | 4 PEG units | 50 | 90 | |
| TBK1 | VHL | <12 atoms (Alkyl/Ether) | No degradation | N/A | |
| TBK1 | VHL | 21 atoms (Alkyl/Ether) | 3 | 96 | |
| ERα | VHL | 12-atom PEG | ~500 | ~60 | |
| ERα | VHL | 16-atom PEG | ~100 | >80 |
This table is a synthesized representation of data from multiple sources to illustrate the general trends observed in PROTAC linker optimization. Actual values are highly dependent on the specific target, ligands, and experimental conditions.
Signaling Pathway and Experimental Workflow
PEG Linkers in ADC Development: Enhancing Targeted Drug Delivery
ADCs are a class of biopharmaceuticals designed to deliver highly potent cytotoxic drugs directly to cancer cells. They consist of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects the two. The linker is a critical component that influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.
The Pivotal Role of PEG Linkers in ADCs
PEG linkers have become increasingly popular in ADC design due to their ability to overcome several challenges associated with this modality:
-
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy. The hydrophilic nature of PEG linkers helps to mitigate this issue, allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.
-
Enhanced Pharmacokinetics: PEGylation can significantly extend the plasma half-life of an ADC by increasing its hydrodynamic size and shielding it from proteolytic degradation and renal clearance. This prolonged circulation time can lead to greater accumulation of the ADC in the tumor.
-
Modulation of Payload Release: PEG linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell in response to specific triggers, such as low pH or the presence of certain enzymes. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody. The choice of linker chemistry allows for precise control over the drug release mechanism.
-
Improved Therapeutic Index: By enhancing the ADC's stability, pharmacokinetics, and tumor-specific payload release, PEG linkers can contribute to a wider therapeutic window, maximizing anti-tumor activity while minimizing off-target toxicity.
Quantitative Impact of PEG Linker Length on ADC Performance
The length of the PEG linker can have a profound impact on the performance of an ADC. The following table summarizes representative data on how different PEG linker lengths can affect key ADC parameters.
| Linker Type | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (h) | In Vivo Efficacy (Tumor Growth Inhibition, %) | Reference |
| No PEG (SMCC) | ~5 | ~20 | ~40 | |
| PEG4 | ~10 | ~30 | ~60 | |
| PEG8 | ~15 | ~40 | ~75 | |
| PEG12 | ~20 | ~50 | >80 | |
| PEG24 | ~25 | ~50 | >80 | |
| 10 kDa PEG | ~112.5 (22.5-fold reduction vs. no PEG) | 219 (11.2-fold increase vs. no PEG) | >80 |
This table is a synthesized representation of data from multiple sources to illustrate general trends. A decrease in in vitro cytotoxicity with longer PEG linkers is sometimes observed, but this is often compensated by significantly improved pharmacokinetics and in vivo efficacy. The optimal linker length is specific to the antibody, payload, and target.
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
PROTAC Evaluation
3.1.1. Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Cultured mammalian cells expressing the target protein
-
6-well tissue culture plates
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
3.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
Purified recombinant POI protein (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged)
-
TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
ADC Evaluation
3.2.1. In Vivo Efficacy Study in Xenograft Models
This protocol is used to evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC and control antibody solutions
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
3.2.2. Pharmacokinetic (PK) Study
This protocol is used to determine the pharmacokinetic profile of an ADC.
-
Materials:
-
Healthy mice or rats
-
ADC solution
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
ADC Administration: Administer the ADC intravenously to the animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Separate the plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the ADC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and plasma half-life, using appropriate software.
-
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs and ADCs, offering a powerful means to enhance solubility, modulate cell permeability, optimize ternary complex geometry, and improve pharmacokinetic properties. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, including computational modeling and a deeper understanding of the structure-activity relationships.
As our knowledge of the intricate interplay between the linker, the targeting moiety, the effector domain, and the biological system continues to expand, so too will our ability to engineer next-generation PROTACs and ADCs with enhanced efficacy and safety profiles. The continued innovation in linker technology, including the development of novel cleavable and non-cleavable linkers with tailored properties, will undoubtedly pave the way for new and improved therapies for a wide range of diseases.
References
An In-depth Technical Guide to the Safety and Handling of Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Benzyl-PEG6-Ms, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2] While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[3] This document outlines the known safety data, proper handling and storage procedures, and emergency response measures.
Chemical Identification and Properties
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1807539-07-6 |
| Chemical Formula | C18H30O8S |
| Formula Weight | 406.49 |
Source: AxisPharm Safety Data Sheet[3]
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous material.[3] However, as with any chemical, it should be handled with care by individuals trained in the use of potentially hazardous substances.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following personal protective equipment and engineering controls should be utilized when handling this compound:
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye Protection: Wear suitable eye protection, such as safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin Protection: Wear suitable protective clothing.
-
Respiratory Protection: In situations where inhalation is possible, wear an approved mask or respirator.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
-
Handling: This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.
-
Storage: Store in closed vessels in a refrigerated environment.
-
Conditions to Avoid: Avoid heat, flames, and sparks.
-
Materials to Avoid: Avoid contact with oxidizing agents.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Personal Precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.
-
Containment and Cleaning: Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.
-
Environmental Precautions: Do not allow the material to enter drains or water courses.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention if irritation persists.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. |
| Inhalation | Remove the individual to fresh air. |
| Ingestion | Seek immediate medical attention. |
Source: AxisPharm Safety Data Sheet
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.
-
Protective Equipment: Wear protective clothing and a self-contained breathing apparatus.
-
Hazardous Combustion Products: No data is available on hazardous combustion products.
Disposal Considerations
Dispose of this compound as special waste. This should be done by a licensed disposal company in consultation with local waste disposal authorities and in accordance with national and regional regulations.
Transportation Information
This compound is considered non-hazardous for air and ground transportation.
Toxicological Information
There is no specific toxicological data available for this compound in the provided safety data sheet. As a standard precaution, direct contact should be avoided.
Disclaimer: This document is intended as a guide and is based on the available safety data sheet. It is not a substitute for a thorough understanding of the material and adherence to all applicable safety regulations and best laboratory practices. Always consult the original Safety Data Sheet and your institution's safety protocols before handling any chemical.
References
An In-depth Technical Guide to the Storage and Stability of Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and potential stability issues for Benzyl-PEG6-Ms, a heterobifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the successful outcome of conjugation reactions.
Recommended Storage and Handling
Proper storage and handling of this compound are essential to prevent degradation and maintain its chemical integrity. As a solid powder, the primary recommendations focus on minimizing exposure to atmospheric moisture, light, and elevated temperatures.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Expected Shelf Life (if stored correctly) |
| Temperature | Long-term: -20°CShort-term (days to weeks): 0-4°C | Minimizes the rate of potential degradation reactions, such as hydrolysis and oxidation.[1] | 2-3 years[1] |
| Atmosphere | Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). | The mesylate group is susceptible to hydrolysis in the presence of moisture. | |
| Light | Store in a dark container or protect from light. | Prevents potential photo-degradation of the molecule. | |
| Form | Solid powder | Storing in solution for extended periods is not recommended due to potential solvent-mediated degradation. |
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its three key structural components: the benzyl ether, the polyethylene glycol (PEG) chain, and the mesylate (Ms) leaving group. Each of these moieties is susceptible to degradation under specific conditions.
A logical workflow for assessing the stability of this compound is outlined below:
Hydrolysis of the Mesylate Group
The primary degradation pathway of concern is the hydrolysis of the sulfonate ester (mesylate) group. This reaction is catalyzed by both acidic and, more significantly, basic conditions, and results in the formation of the corresponding alcohol (Benzyl-PEG6-OH) and methanesulfonic acid.
The potential degradation pathways are visualized in the following diagram:
Table 2: Predicted Stability of this compound in Aqueous Solutions at 25°C (Illustrative)
| pH | Condition | Primary Degradation Pathway | Predicted Half-life (t½) |
| 2 | 0.01 M HCl | Acid-catalyzed hydrolysis of mesylate | Weeks to Months |
| 7 | Neutral Buffer | Slow hydrolysis of mesylate | Months |
| 10 | 0.01 M NaOH | Base-catalyzed hydrolysis of mesylate | Days to Weeks |
Note: This data is illustrative and based on the general reactivity of sulfonate esters. Actual stability will depend on buffer composition, temperature, and other factors.
Oxidation of the Polyethylene Glycol (PEG) Chain
The ether linkages in the PEG backbone are susceptible to oxidation, particularly in the presence of transition metal ions, oxygen, and light. This can lead to chain cleavage, resulting in a complex mixture of degradation products, including aldehydes, ketones, and carboxylic acids (e.g., formic acid). This degradation can alter the length and properties of the PEG linker, potentially impacting the solubility and efficacy of the final conjugate.
Stability of the Benzyl Ether
The benzyl ether group is generally stable under neutral, moderately acidic, and basic conditions. However, it can be cleaved under harsh conditions:
-
Strong Acids: Cleavage can occur in the presence of strong acids, particularly at elevated temperatures.
-
Catalytic Hydrogenation: The benzyl group is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), a common deprotection strategy in organic synthesis. This is an important consideration if other functional groups in a molecule containing this compound are to be reduced.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify the likely degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability of the molecule.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for analysis.
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 7 days. Also, incubate a solution of this compound (1 mg/mL in ACN:water 50:50) at 60°C for 24 hours. Analyze at various time points.
-
Photolytic Degradation: Expose the solid this compound and a solution (1 mg/mL in ACN:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Control Samples: A control sample of this compound solution should be stored at 4°C in the dark and analyzed at each time point.
Stability-Indicating HPLC-MS Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer (MS) for identification of degradation products.
Table 3: HPLC Method Parameters for Stability Analysis of this compound
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or CAD; MS (ESI+) |
Summary and Recommendations
-
Optimal Storage: For maximum stability, this compound should be stored as a solid at -20°C, protected from light and moisture.
-
Solution Stability: Prepare solutions fresh before use. If short-term storage of a solution is necessary, store at 2-8°C and use within a few days. Avoid basic conditions.
-
Degradation: The primary degradation pathway in solution is the hydrolysis of the mesylate group, which is accelerated by basic pH. Oxidative degradation of the PEG chain is also a concern, especially with prolonged storage or exposure to contaminants.
-
Quality Control: It is recommended to verify the purity of this compound by HPLC before use, particularly if it has been stored for an extended period or if the storage conditions have been compromised.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications, leading to more consistent and successful outcomes in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the final molecule.[4] Benzyl-PEG6-Ms (Benzyl-PEG6-methanesulfonate) is a versatile PEG-based linker that can be readily incorporated into PROTAC synthesis. The methanesulfonyl (mesyl) group is an excellent leaving group, making the linker susceptible to nucleophilic substitution by amine or alcohol functionalities present on either the POI ligand or the E3 ligase ligand. This allows for a modular and efficient approach to PROTAC assembly.
These application notes provide a detailed guide to the use of this compound in the synthesis of PROTACs, including experimental protocols, quantitative data for representative PROTACs, and visualizations of key biological and experimental workflows.
PROTAC Mechanism of Action and Signaling Pathways
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome. Below are examples of signaling pathways targeted by PROTACs.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer. PROTACs can be designed to target the AR for degradation, thereby inhibiting its downstream signaling.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC. PROTACs that target BRD4 have shown promise in cancer therapy.
References
Application Notes: Protocol for the Conjugation of Benzyl-PEG6-Ms to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent conjugation of Benzyl-PEG6-Mesylate (Benzyl-PEG6-Ms) to a molecule containing a primary amine. The process involves a nucleophilic substitution reaction, where the primary amine displaces the mesylate group, a highly efficient leaving group, to form a stable secondary amine linkage. This method is a cornerstone in bioconjugation for enhancing the pharmacokinetic properties of therapeutic molecules, such as increasing solubility, stability, and circulation half-life. These application notes cover the reaction mechanism, optimized experimental conditions, purification of the conjugate, and subsequent characterization techniques.
Reaction Principle and Workflow
The conjugation of this compound to a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the carbon atom attached to the mesylate group. The mesylate (methanesulfonate) is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond. A non-nucleophilic base is typically added to neutralize the methanesulfonic acid byproduct generated during the reaction.
Below is a diagram illustrating the overall experimental workflow from starting materials to the purified conjugate.
Caption: Experimental workflow for this compound and primary amine conjugation.
Quantitative Data Summary
The following tables summarize the recommended quantitative parameters for the conjugation reaction. Optimization may be required depending on the specific properties of the amine-containing substrate.
Table 1: Reagent and Solvent Recommendations
| Component | Recommended Material | Purpose |
| PEG Reagent | Benzyl-PEG6-Mesylate (this compound) | Provides the PEG moiety for conjugation. |
| Substrate | Molecule with an accessible primary amine (-NH2) group | The molecule to be PEGylated. |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Reaction medium; must be anhydrous to prevent hydrolysis. |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Neutralizes the methanesulfonic acid byproduct. |
| Quenching Agent | Water or a primary amine buffer (e.g., Tris) | To stop the reaction by consuming unreacted this compound. |
Table 2: Optimized Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Amine) | 1.1:1 to 5:1 | A slight to moderate excess of the PEG reagent often drives the reaction to completion.[1] |
| Molar Ratio (Base:PEG) | 1.5:1 to 3:1 | Ensures complete neutralization of the acid byproduct. |
| Temperature | 20-25°C (Room Temp) | The reaction proceeds efficiently at room temperature.[2][3] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress via TLC or LC-MS to determine the optimal time.[1][4] |
| Expected Yield | >80% | High yields are achievable with optimized conditions and purified reagents. |
Detailed Experimental Protocol
This protocol details the steps for conjugating this compound to a generic primary amine-containing small molecule.
Materials and Reagents
-
This compound
-
Primary amine-containing substrate
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Reaction vial with a magnetic stir bar
-
Standard glassware for extraction and purification
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring
Reaction Setup
-
Prepare Substrate Solution: In a clean, dry reaction vial, dissolve the primary amine-containing substrate in anhydrous DCM.
-
Add Base: To the substrate solution, add 1.5 to 3.0 molar equivalents of DIPEA. Stir the solution for 5 minutes at room temperature.
-
Prepare PEG Solution: In a separate vial, dissolve 1.1 to 5.0 molar equivalents of this compound in anhydrous DCM.
-
Initiate Reaction: Add the this compound solution dropwise to the stirring substrate solution at room temperature.
Reaction and Monitoring
-
Incubation: Allow the reaction mixture to stir at room temperature for 2-24 hours. The optimal time should be determined by monitoring the reaction.
-
Monitoring: Periodically take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS to track the consumption of the starting amine and the formation of the product.
Work-up and Purification
-
Quench Reaction: Once the reaction is complete, add a small amount of water to quench any unreacted this compound.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a larger volume of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product using an appropriate method, such as silica gel column chromatography, to isolate the pure Benzyl-PEG6-amine conjugate. For protein or other large molecule conjugations, purification is typically achieved through size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and base.
Characterization of the Conjugate
The successful synthesis and purity of the final conjugate should be confirmed using one or more of the following analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure of the conjugate by identifying characteristic peaks of both the primary molecule and the attached Benzyl-PEG6 moiety.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS are used to confirm the molecular weight of the final product, which should correspond to the sum of the masses of the starting amine and the Benzyl-PEG6 group, minus the mass of the mesylate leaving group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A shift in retention time compared to the starting materials is indicative of a successful conjugation.
Reaction Mechanism Diagram
The following diagram illustrates the SN2 mechanism for the conjugation reaction.
Caption: SN2 reaction mechanism of a primary amine with this compound.
References
Application Notes: Synthesis of Benzyl-PEG6-Ether Conjugates via Mesylate Displacement
Introduction
These application notes provide detailed protocols and reaction conditions for the conjugation of an alcohol functional group to Benzyl-PEG6-Ms (Benzyl-PEG6-methanesulfonate). This reaction facilitates the stable covalent attachment of a PEG linker to a molecule of interest via an ether bond, a process commonly known as PEGylation.
The core of this transformation is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where the alcohol is converted into a more potent nucleophile (an alkoxide) that subsequently displaces the highly effective mesylate leaving group on the PEG linker.[1][2] The benzyl group serves as a stable protecting group for the other terminus of the PEG chain, which can be removed in a later step if required.[3]
This method is fundamental for researchers in drug development, bioconjugation, and materials science, enabling the modification of small molecules, surfaces, or biomolecules to enhance solubility, extend circulatory half-life, and reduce immunogenicity.[4][5]
Core Principle and Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This process involves two primary steps:
-
Deprotonation: The alcohol (R-OH) is treated with a suitable base to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion (R-O⁻). The choice of base is critical and depends on the acidity of the alcohol.
-
Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom adjacent to the mesylate leaving group on the this compound. The reaction occurs in a single, concerted step where the new Carbon-Oxygen bond forms simultaneously as the Oxygen-Sulfur bond of the mesylate leaving group breaks.
This mechanism results in an inversion of stereochemistry if the carbon atom bearing the alcohol is a chiral center.
References
Application Notes and Protocols for Benzyl-PEG6-Ms Conjugation to Target Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the conjugation of Benzyl-PEG6-Ms to target molecules, including proteins, peptides, and small molecules. This compound is a PEGylation reagent that features a benzyl-protected hydroxyl group at one terminus of a discrete six-unit polyethylene glycol (PEG) chain, and a methanesulfonyl (mesylate) group at the other. The mesylate is a good leaving group, rendering the terminal carbon susceptible to nucleophilic attack by functional groups such as amines and thiols present on the target molecule. This process, known as PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of molecules by increasing their hydrodynamic size. This can lead to improved pharmacokinetics, reduced immunogenicity, and enhanced stability.[1] This guide details the necessary materials, experimental protocols for conjugation to amine and thiol groups, methods for purification and characterization of the resulting conjugates, and a troubleshooting guide to address common challenges.
Introduction to this compound Conjugation
PEGylation with this compound involves the formation of a stable covalent bond between the PEG reagent and a nucleophilic functional group on the target molecule. The benzyl group serves as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The core of this reagent is the discrete PEG6 linker, which imparts increased hydrophilicity and flexibility to the conjugate. The reactive end of the molecule is the mesylate group, which readily undergoes nucleophilic substitution.
The general reaction schemes for the conjugation of this compound to amine and thiol groups are depicted below:
-
Amine Conjugation: The primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbon bearing the mesylate leaving group to form a stable secondary amine linkage.
-
Thiol Conjugation: The sulfhydryl group of a cysteine residue, a potent nucleophile, reacts with the mesylate to form a stable thioether bond.[2]
The efficiency and selectivity of the conjugation reaction are highly dependent on the reaction conditions, particularly pH.
Materials and Reagents
Reagents
-
This compound
-
Target molecule (e.g., protein, peptide, or small molecule with available amine or thiol groups)
-
Reaction Buffers:
-
For Amine Conjugation: Phosphate-buffered saline (PBS), pH 7.2-8.0; Sodium borate buffer (50 mM), pH 8.0-9.0. Avoid buffers containing primary amines like Tris.[3]
-
For Thiol Conjugation: Phosphate buffer (50-100 mM) with EDTA (1-10 mM), pH 6.5-7.5. EDTA is included to chelate metal ions that can catalyze the oxidation of thiols.
-
-
Quenching Reagents:
-
For Amine Reactions: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
For Thiol Reactions: 1 M β-mercaptoethanol or 1 M L-cysteine.
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Purification Reagents:
-
Size-Exclusion Chromatography (SEC) buffer (e.g., PBS)
-
Ion-Exchange (IEX) chromatography buffers (e.g., Tris-HCl or phosphate buffers with a salt gradient of NaCl)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
-
Characterization Reagents:
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)
-
HPLC and Mass Spectrometry grade solvents
-
Equipment
-
Reaction vessels (e.g., microcentrifuge tubes, glass vials)
-
Magnetic stirrer and stir bars or rotator
-
pH meter
-
Spectrophotometer (for determining protein concentration)
-
Chromatography system (e.g., HPLC, FPLC)
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
-
NMR spectrometer (for small molecule conjugates)
-
SDS-PAGE apparatus
-
Gel imaging system
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound. Optimization of reaction conditions, such as stoichiometry, concentration, temperature, and reaction time, is crucial for achieving the desired degree of PEGylation and will depend on the specific target molecule.
Preparation of Reagents
-
Target Molecule Solution: Prepare a solution of the target molecule in the appropriate reaction buffer at a known concentration. For proteins, a typical concentration range is 1-10 mg/mL.
-
This compound Stock Solution: this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use. Do not store the stock solution in aqueous buffers due to the risk of hydrolysis.
Conjugation to Amine Groups (e.g., Lysine Residues)
This protocol is optimized for targeting primary amines, such as those on lysine residues or the N-terminus of a protein.
Caption: Workflow for this compound conjugation to amine groups.
-
Reaction Setup: In a reaction vessel, add the prepared target molecule solution.
-
Initiate Reaction: While gently vortexing or stirring, add the desired molar excess of the this compound stock solution to the target molecule solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the target molecule.
-
Quenching: Terminate the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.
-
Purification: Proceed immediately to the purification of the PEGylated conjugate.
Conjugation to Thiol Groups (e.g., Cysteine Residues)
This protocol is designed for the selective modification of sulfhydryl groups.
Caption: Workflow for this compound conjugation to thiol groups.
-
Protein Preparation: If the target cysteine residue is involved in a disulfide bond, it must first be reduced using a suitable reducing agent (e.g., DTT or TCEP), followed by the removal of the reducing agent.
-
Reaction Setup: In a reaction vessel, add the prepared target molecule solution in a degassed, thiol-free buffer containing EDTA.
-
Initiate Reaction: Add the desired molar excess of the this compound stock solution to the target molecule solution while gently mixing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours. The reaction with thiols is generally faster than with amines.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to scavenge any unreacted this compound.
-
Purification: Purify the PEGylated conjugate to remove unreacted materials.
Optimization of Reaction Conditions
To achieve the desired degree of PEGylation, it is recommended to perform a series of small-scale trial reactions, varying the following parameters:
| Parameter | Recommended Range | Rationale |
| pH | Amine: 7.2-9.0; Thiol: 6.5-7.5 | The nucleophilicity of amines and thiols is pH-dependent. Higher pH increases the reactivity of amines, but also the rate of hydrolysis of the mesylate. Thiol-maleimide reactions are optimal at a slightly acidic to neutral pH.[4][5] |
| Molar Ratio (PEG:Target) | Amine: 5:1 to 50:1; Thiol: 1.1:1 to 10:1 | A higher molar excess of the PEG reagent will favor a higher degree of PEGylation. The optimal ratio needs to be determined empirically. |
| Reaction Time | 0.5 - 24 hours | Longer reaction times can lead to a higher degree of PEGylation but also increase the risk of side reactions and hydrolysis of the PEG reagent. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and improve selectivity, especially for highly reactive target molecules. |
| Target Molecule Concentration | 1 - 20 mg/mL | Higher concentrations can increase the reaction rate but may also lead to aggregation. |
Purification of the PEGylated Conjugate
The choice of purification method depends on the properties of the target molecule and the degree of PEGylation.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the molecule. | Effective for removing unreacted, low molecular weight this compound and for separating species with different degrees of PEGylation. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. PEGylation can shield charged residues, altering the protein's pI. | Useful for separating un-PEGylated protein from PEGylated species and for resolving positional isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEGylation increases the hydrophilicity of the molecule. | Can be used as an orthogonal method to IEX for higher purity. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | More suitable for peptides and small molecules. Can provide high-resolution separation of different PEGylated species. |
Characterization of the Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the degree and sites of PEGylation.
| Characterization Method | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight. |
| HPLC (SEC, IEX, RP-HPLC) | Quantifies the purity of the conjugate and can be used to determine the degree of PEGylation by comparing peak areas of modified and unmodified species. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirms the covalent attachment of the PEG moiety and allows for the determination of the number of PEG chains attached by measuring the mass increase of the conjugate. |
| NMR Spectroscopy (¹H-NMR, ¹³C-NMR) | Primarily used for the characterization of PEGylated small molecules. Can confirm the structure of the conjugate and the site of attachment. |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein component of the conjugate. |
Representative Characterization Data
| Analysis | Unmodified Protein | Mono-PEGylated Protein |
| Apparent MW (SDS-PAGE) | X kDa | > X + 0.4 kDa (this compound MW ≈ 406 Da) |
| Elution Time (SEC) | Later | Earlier |
| Mass (MS) | M | M + 406.49 Da |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | - Inactive this compound (hydrolyzed).- Incorrect reaction pH.- Inaccessible target functional groups.- Insufficient molar excess of PEG reagent. | - Use freshly prepared this compound stock solution.- Optimize the reaction pH.- Consider denaturing and refolding the protein (if possible).- Increase the molar ratio of this compound to the target molecule. |
| High Polydispersity (mixture of different degrees of PEGylation) | - High molar ratio of PEG to target.- Multiple reactive sites with similar accessibility. | - Decrease the molar ratio of this compound.- Adjust the pH to favor more selective modification (e.g., lower pH for N-terminal amine selectivity). |
| Protein Aggregation/Precipitation | - High concentration of organic solvent.- Unstable protein at the reaction pH or temperature.- Cross-linking (if di-functional PEG is present as an impurity). | - Keep the organic solvent concentration below 10% (v/v).- Perform the reaction at a lower temperature (4°C).- Optimize the buffer composition and pH for protein stability.- Reduce the protein concentration. |
| Loss of Biological Activity | - PEGylation at or near the active site.- Protein denaturation during the reaction. | - Protect the active site with a ligand or substrate during conjugation.- Target different functional groups that are known to be distal to the active site.- Perform the reaction under milder conditions (lower temperature, shorter time). |
Conclusion
The conjugation of this compound to target molecules is a versatile and effective method for modifying their physicochemical properties. By carefully controlling the reaction conditions, it is possible to achieve a desired degree of PEGylation while preserving the biological activity of the target molecule. The protocols and troubleshooting guide provided in this document serve as a starting point for developing a robust and reproducible PEGylation process. Thorough purification and characterization of the final conjugate are critical to ensure its quality and performance.
References
Application Notes and Protocols for Benzyl-PEG6-Ms in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Benzyl-PEG6-Ms as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the principles of PROTAC technology, the role of the this compound linker, detailed protocols for the synthesis and evaluation of resulting PROTACs, and representative data to guide researchers in this field.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Role of the this compound Linker
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties. This compound is a polyethylene glycol (PEG)-based linker that offers several advantageous properties for PROTAC design:
-
Optimized Length and Flexibility: The six-unit PEG chain provides a balance of length and flexibility, enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall bioavailability.
-
Chemical Stability: The benzyl group provides a stable anchor point for synthesis, while the mesylate (Ms) group is a good leaving group for facile coupling to a nucleophilic handle on either the target protein ligand or the E3 ligase ligand.
-
Reduced Non-specific Binding: The PEG chain can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Data Presentation: Performance of PROTACs with PEG6 Linkers
The efficacy of a PROTAC is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). While specific data for PROTACs utilizing the this compound linker is limited in publicly available literature, data from PROTACs with a core PEG6 linker provides valuable insights.
Table 1: Degradation Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| RC-1[1] | Bruton's tyrosine kinase (BTK) | K562, Mino | <10 | >85 |
Table 2: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths (Illustrative Examples)
| Target | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | 4-atom alkyl | >1000 | <20 |
| BRD4 | 8-atom PEG | 15 | 95 |
| BRD4 | 12-atom PEG | 5 | >98 |
| TBK1 | 7-atom alkyl/ether | No degradation | - |
| TBK1 | 12-atom alkyl/ether | <100 | >90 |
| TBK1 | 21-atom alkyl/ether | 3 | 96 |
Note: Data in Table 2 is compiled from various sources for illustrative purposes to show the impact of linker length and composition and does not specifically represent PROTACs made with this compound.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker are provided below.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where an amine-containing E3 ligase ligand is first coupled to this compound, followed by coupling to a target protein ligand containing a nucleophilic group (e.g., a phenol or thiol).
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an argon or nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG6-Benzyl intermediate.
-
Step 2: Coupling of the Intermediate to the Target Protein Ligand
-
Materials:
-
E3 ligase ligand-PEG6-Benzyl intermediate from Step 1
-
Target protein ligand with a nucleophilic group (e.g., a phenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG6-Benzyl intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under an argon or nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein after PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and read the absorbance.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
Purified E3 ligase (or the ligase-binding domain)
-
PROTAC compound
-
Amine coupling kit for immobilization
-
Running buffer
-
-
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics.
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the binding of the other in the presence of the PROTAC.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Caption: Logical components of a PROTAC molecule.
References
Application Notes and Protocols: Deprotection of the Benzyl Group from Benzyl-PEG6-Ms Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the benzyl group from Benzyl-PEG6-Ms conjugates. The primary focus is on providing reliable methods that ensure the integrity of the mesylate (Ms) group, a functionality often sensitive to harsh chemical conditions.
Introduction
The benzyl (Bn) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions. In the context of drug development and bioconjugation, PEG linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of molecules. The this compound conjugate is a valuable bifunctional linker, where the benzyl group serves as a temporary protecting group for a hydroxyl function, while the mesylate group acts as a reactive site for nucleophilic substitution.
The selective removal of the benzyl group is a critical step to unmask the hydroxyl group for subsequent conjugation or modification. The choice of deprotection method is paramount to avoid undesired side reactions, particularly the degradation or displacement of the mesylate group. These application notes detail two primary methods for the deprotection of this compound: Catalytic Transfer Hydrogenation and Oxidative Deprotection.
Selecting the Appropriate Deprotection Method
The presence of a mesylate group in the this compound conjugate necessitates careful consideration of the deprotection strategy. Mesylates are susceptible to nucleophilic attack and can be unstable under strongly acidic or basic conditions. Therefore, mild and chemoselective deprotection methods are required.
Application Notes and Protocols for Stoichiometric Calculation in Benzyl-PEG6-Ms Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the stoichiometric calculation and execution of conjugation reactions involving Benzyl-PEG6-Ms (Benzyl-hexaethylene glycol-mesylate). This versatile linker is frequently utilized in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.
Introduction to this compound Conjugation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3][4][5] Benefits include increased drug solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.
This compound is a heterobifunctional linker featuring a stable benzyl ether group at one terminus and a reactive mesylate (methanesulfonyl) group at the other. The mesylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by functional groups such as amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues). This allows for the stable covalent attachment of the PEG linker to the target molecule.
Reaction Mechanism
The conjugation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic group on the target molecule (e.g., the lone pair of electrons on a primary amine or a deprotonated thiol) attacks the carbon atom bearing the mesylate group, displacing the mesylate and forming a stable covalent bond.
Stoichiometry Calculation for Conjugation Reactions
Accurate stoichiometric calculations are critical for controlling the degree of PEGylation and achieving a homogenous product. The molar ratio of the reactants directly influences the efficiency of the conjugation reaction.
Key Parameters for Calculation
To determine the optimal molar ratio of this compound to your target molecule, you will need the following information:
-
Mass of the Target Molecule: The starting weight of your protein, peptide, or other molecule to be conjugated.
-
Molecular Weight (MW) of the Target Molecule: The molecular weight of your starting material in Daltons (Da) or g/mol .
-
Molecular Weight (MW) of this compound: The molecular weight of the PEG linker.
-
Desired Molar Ratio: The target excess of the PEG linker relative to the molecule. This often requires empirical optimization but typically ranges from 1.5:1 to 20:1 (PEG linker:molecule).
Calculation Formulas
Step 1: Calculate Moles of Target Molecule
Moles of Target Molecule = (Mass of Target Molecule (g)) / (MW of Target Molecule ( g/mol ))
Step 2: Calculate Moles of this compound Required
Moles of this compound = Moles of Target Molecule × Desired Molar Ratio
Step 3: Calculate Mass of this compound Required
Mass of this compound (g) = Moles of this compound × MW of this compound ( g/mol )
Online calculators are also available to simplify these calculations for bioconjugation reactions.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins via amine or thiol groups. These should be optimized for your specific application.
Conjugation to Primary Amines (e.g., Lysine Residues)
This protocol is suitable for modifying accessible primary amines on a protein surface.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.5). Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous aprotic solvent (e.g., DMSO or DMF) to dissolve this compound
-
Reaction Buffer: 50 mM sodium borate or sodium phosphate, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Protocol:
-
Prepare the Target Protein: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Initiate the Conjugation Reaction: Add the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature should be determined empirically.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30-60 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted PEG linker and purify the PEGylated protein using SEC or IEX chromatography.
-
Characterize the Conjugate: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and use techniques like LC/MS to determine the degree of PEGylation.
Conjugation to Thiols (e.g., Cysteine Residues)
This protocol targets free sulfhydryl groups. If necessary, disulfide bonds in the protein may need to be reduced prior to conjugation.
Materials:
-
Target protein with accessible thiol groups.
-
Reducing agent (if needed, e.g., DTT or TCEP).
-
This compound.
-
Anhydrous aprotic solvent (e.g., DMSO or DMF).
-
Reaction Buffer: PBS or similar buffer, pH 7.0-7.5, degassed.
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine.
-
Purification system (e.g., SEC).
Protocol:
-
Reduce Disulfide Bonds (if necessary): If targeting internal cysteines, incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column.
-
Prepare the Target Protein: Exchange the protein into the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: As described in the amine conjugation protocol.
-
Initiate the Conjugation Reaction: Add the this compound stock solution to the protein solution.
-
Incubate: React for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quench the Reaction: Add the quenching solution to scavenge unreacted this compound.
-
Purify and Characterize: Purify and analyze the conjugate as described in the amine conjugation protocol.
Data Presentation: Quantitative Summary
The following tables provide examples of how to structure quantitative data from your conjugation experiments for easy comparison.
Table 1: Stoichiometry Calculation Parameters
| Parameter | Value | Units |
| Mass of Target Protein | 5 | mg |
| MW of Target Protein | 50,000 | Da |
| Moles of Target Protein | 0.1 | µmol |
| MW of this compound | 428.5 | Da |
| Desired Molar Ratio (PEG:Protein) | 10:1 | - |
| Moles of this compound | 1 | µmol |
| Mass of this compound | 0.4285 | mg |
Table 2: Experimental Conditions and Outcomes
| Reaction ID | Target Molecule | Nucleophile | Molar Ratio (PEG:Molecule) | Reaction Time (h) | Temperature (°C) | Degree of PEGylation (avg) | Yield (%) |
| EXP-01 | Protein A | Amine | 5:1 | 2 | 25 | 1.2 | 85 |
| EXP-02 | Protein A | Amine | 10:1 | 2 | 25 | 2.5 | 80 |
| EXP-03 | Protein A | Amine | 20:1 | 2 | 25 | 4.1 | 72 |
| EXP-04 | Peptide B | Thiol | 3:1 | 4 | 25 | 0.9 | 90 |
| EXP-05 | Peptide B | Thiol | 5:1 | 4 | 25 | 1.0 | 88 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Stoichiometry Calculation.
Caption: General Experimental Workflow for Conjugation.
Caption: Simplified Reaction Mechanism.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. betalifesci.com [betalifesci.com]
Application Notes and Protocols for Monitoring Benzyl-PEG6-Ms Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-methanesulfonyl (Benzyl-PEG6-Ms) is a monofunctionalized polyethylene glycol (PEG) reagent commonly employed in bioconjugation, drug delivery, and surface modification. The mesylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amines, thiols, or hydroxyls, to form stable conjugates. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion of the starting material, maximizing yield, and identifying any potential side products.[1]
This document provides detailed application notes and experimental protocols for the analytical techniques used to monitor this compound reactions, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Pathway: Nucleophilic Substitution
The fundamental reaction involves the displacement of the mesylate group by a nucleophile (e.g., a primary amine, R-NH₂).
Caption: General reaction scheme for the nucleophilic substitution of this compound with a primary amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the progress of this compound reactions by separating the reactants, products, and any impurities based on their polarity.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Application Note:
Monitoring the reaction involves tracking the decrease in the peak area of the starting material (this compound) and the corresponding increase in the peak area of the product (e.g., Benzyl-PEG6-amine conjugate). Since the benzyl group provides a UV chromophore, detection at 254 nm or 280 nm is typically suitable.[3][4] For PEG reagents lacking a strong chromophore, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used.[5]
A two-dimensional (2D) LC system can be particularly effective, using a size-exclusion column (SEC) in the first dimension to separate high molecular weight PEGylated products from low molecular weight reagents, which are then further separated on a reversed-phase column in the second dimension.
Experimental Workflow: HPLC Analysis
Caption: Workflow for monitoring a this compound reaction using HPLC.
Protocol: RP-HPLC Method
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into a larger volume (e.g., 990 µL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents further reaction.
-
Vortex the sample and transfer to an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Integrate the peak areas of the this compound starting material and the desired product.
-
Calculate the percent conversion at each time point using the following formula: % Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100
Quantitative Data Summary (Representative)
| Time Point (hours) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 875,000 | 375,000 | 30% |
| 2 | 500,000 | 750,000 | 60% |
| 4 | 125,000 | 1,125,000 | 90% |
| 6 | < 10,000 | 1,240,000 | >99% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the product's identity through its mass-to-charge ratio (m/z). This is particularly useful for identifying unexpected byproducts.
Application Note:
For PEGylated compounds, electrospray ionization (ESI) is a common technique. The resulting spectra can be complex due to the formation of multiple charged species. To simplify the spectra and improve mass accuracy, a post-column addition of a charge-stripping agent like triethylamine (TEA) can be employed. This reduces the charge states of the PEGylated molecules, making the data easier to interpret.
Experimental Workflow: LC-MS Analysis
Caption: Workflow for monitoring a this compound reaction using LC-MS.
Protocol: LC-MS Method
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol. A higher dilution may be necessary depending on the sensitivity of the mass spectrometer.
2. LC-MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 2000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated starting material ([M+H]⁺) and the protonated product.
-
Confirm the identity of the product peak by its mass spectrum.
-
Relative quantification can be performed by comparing the peak areas of the extracted ion chromatograms.
Quantitative Data Summary (Representative)
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ | Retention Time (min) |
| This compound | 483.21 | 483.23 | 3.8 |
| Product (Amine Adduct) | 482.30 (example) | 482.32 | 3.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring reaction progress as it provides detailed structural information about the molecules in solution.
Application Note:
The reaction can be monitored by observing the disappearance of proton signals specific to the this compound starting material and the appearance of new signals corresponding to the product. Key signals to monitor include the protons on the carbon adjacent to the mesylate group (-CH₂-OMs), which will shift upon substitution. The reaction can be run directly in an NMR tube using a deuterated solvent, allowing for real-time monitoring.
Experimental Workflow: NMR Analysis
Caption: Workflow for real-time monitoring of a this compound reaction using NMR.
Protocol: ¹H NMR Reaction Monitoring
1. Sample Preparation:
-
In an NMR tube, dissolve this compound (1 equivalent) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆).
-
Add the nucleophile (e.g., a primary amine, 1.1 equivalents).
-
Add an internal standard with a known concentration and a signal in a clear region of the spectrum (optional, for precise quantification).
2. NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes) until the reaction is complete.
3. Data Analysis:
-
Process each spectrum (phasing and baseline correction).
-
Identify a characteristic signal for the starting material (e.g., protons on the carbon adjacent to the mesylate) and a characteristic signal for the product.
-
Normalize the integrals of these signals (e.g., to a non-reacting signal like the benzyl protons or the internal standard).
-
Calculate the relative amounts of reactant and product at each time point to determine the reaction kinetics.
Quantitative Data Summary (Representative)
| Time Point (hours) | Integral of -CH₂-OMs (Reactant) | Integral of -CH₂-NHR (Product) | % Conversion |
| 0 | 2.00 | 0.00 | 0% |
| 1 | 1.40 | 0.60 | 30% |
| 2 | 0.80 | 1.20 | 60% |
| 4 | 0.20 | 1.80 | 90% |
| 6 | 0.00 | 2.00 | 100% |
Conclusion
The choice of analytical technique for monitoring this compound reactions depends on the specific requirements of the study. HPLC offers a robust and quantitative method for routine reaction monitoring. LC-MS provides invaluable confirmation of product identity and is essential for identifying byproducts. NMR spectroscopy offers real-time, in-situ monitoring with detailed structural information, making it ideal for kinetic studies and reaction optimization. By employing these techniques, researchers can ensure efficient and successful conjugation reactions.
References
Application Notes and Protocols for the Purification of Products Synthesized with Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-Ms is a discrete polyethylene glycol (PEG) reagent functionalized with a benzyl ether protecting group at one terminus and a mesylate (Ms) leaving group at the other. This reagent is a valuable tool in bioconjugation and drug delivery, enabling the covalent attachment of a six-unit PEG spacer to various molecules. The PEG moiety enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule. The mesylate group facilitates nucleophilic substitution reactions with amines, thiols, and other nucleophiles on target molecules such as small molecule drugs, peptides, or proteins.
Following the synthesis, a critical step is the purification of the desired PEGylated product from unreacted starting materials, including the this compound reagent, the nucleophilic substrate, and any reaction byproducts. This document provides detailed application notes and protocols for the purification of products synthesized using this compound, with a focus on chromatographic techniques.
General Workflow for Synthesis and Purification
The overall process, from conjugation to the purified product, typically follows a series of well-defined steps. The purification strategy is chosen based on the properties of the resulting conjugate, such as its size, charge, and hydrophobicity.
Figure 1: General workflow for the synthesis, purification, and analysis of products from this compound.
Purification of a Benzyl-PEG6-Conjugated Small Molecule
The purification of PEGylated small molecules is often challenging due to the potential for co-elution with unreacted PEG reagents and the formation of structurally similar byproducts.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose, separating molecules based on their hydrophobicity.[2]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purification of a small molecule conjugated with Benzyl-PEG6 using a C18 column. Optimization of the gradient and mobile phase composition may be necessary depending on the specific properties of the conjugate.[1][2]
Materials and Equipment:
-
Crude reaction mixture containing the Benzyl-PEG6-small molecule conjugate.
-
Preparative HPLC system with a UV detector.
-
C18 preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Solvents for sample preparation (e.g., DMSO, or Mobile Phase A).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Chromatography: Inject the prepared sample onto the equilibrated column. Elute the components using a linear gradient of Mobile Phase B. Collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).
Representative HPLC Gradient and Elution Profile:
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) | Eluting Species |
| 0-5 | 5 | Unreacted polar starting materials |
| 5-35 | 5 → 65 (linear gradient) | Desired Product |
| 35-40 | 65 → 95 (linear gradient) | Unreacted this compound, hydrophobic impurities |
| 40-45 | 95 | Column Wash |
| 45-50 | 95 → 5 (linear gradient) | Re-equilibration |
This is an exemplary gradient and should be optimized for each specific conjugate.
Purification of a Benzyl-PEG6-Conjugated Peptide
For larger molecules like peptides and proteins, Size-Exclusion Chromatography (SEC) is often the initial purification step. SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted small molecules like this compound and other low molecular weight impurities.
Experimental Protocol: Size-Exclusion Chromatography (SEC)
This protocol is suitable for the initial cleanup of a crude reaction mixture containing a Benzyl-PEG6-conjugated peptide.
Materials and Equipment:
-
Crude reaction mixture.
-
SEC column (e.g., Superdex™ 75 or similar, appropriate for the molecular weight range).
-
Isocratic pump or FPLC system.
-
Elution Buffer: Phosphate-buffered saline (PBS) or another suitable buffer.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at a constant flow rate.
-
Sample Application: Load the filtered crude reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the elution buffer at a constant flow rate. Collect fractions. The PEGylated peptide, having a larger hydrodynamic radius, will elute earlier than the unreacted peptide and small molecule impurities.
-
Analysis: Analyze the collected fractions by UV absorbance (at 280 nm for peptides containing Trp or Tyr) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Further Purification (if necessary): For higher purity, the pooled fractions from SEC can be further purified by RP-HPLC or Ion-Exchange Chromatography (IEX).
Expected Elution Profile and Purity Assessment:
| Fraction Number | Elution Volume (mL) | Predominant Species | Purity (by analytical SEC) |
| 8-12 | 16-24 | Benzyl-PEG6-Peptide Conjugate | >90% |
| 13-16 | 25-32 | Unreacted Peptide | - |
| 17-20 | 33-40 | Unreacted this compound, Salt | - |
Purification of a Benzyl-PEG6-Conjugated Protein
Ion-Exchange Chromatography (IEX) is a primary and powerful technique for the purification of PEGylated proteins. The attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its net charge and allowing for separation from the unmodified protein.
Experimental Protocol: Ion-Exchange Chromatography (IEX)
This protocol describes the separation of a PEGylated protein from its un-PEGylated form using cation exchange chromatography. The choice between cation and anion exchange depends on the isoelectric point (pI) of the protein and the pH of the buffers.
Materials and Equipment:
-
Partially purified reaction mixture (e.g., after SEC).
-
IEX column (e.g., SP Sepharose™ for cation exchange).
-
Chromatography system (e.g., FPLC).
-
Binding Buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
Procedure:
-
Sample Preparation: Exchange the buffer of the sample into the Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Load the sample onto the column. The un-PEGylated protein should bind to the resin, while the PEGylated protein, with its shielded charges, may have a weaker interaction or flow through.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). Collect fractions.
-
Analysis: Analyze fractions using SDS-PAGE and/or western blot to identify the fractions containing the pure PEGylated protein.
Representative IEX Elution Profile:
| Elution Gradient (% Elution Buffer) | Eluting Species |
| Flow-through / Low Salt | Highly PEGylated Protein Species |
| Low to Mid Salt Gradient | Mono-PEGylated Protein |
| Mid to High Salt Gradient | Unmodified Protein |
Application in PROTAC Synthesis
This compound is also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the PEG unit serves as a flexible linker between a target protein ligand and an E3 ligase ligand. The purification of the final PROTAC molecule is typically achieved by preparative RP-HPLC.
Figure 2: Mechanism of action for a PROTAC utilizing a PEG linker.
Analytical Characterization
After purification, it is essential to confirm the identity and purity of the Benzyl-PEG6 conjugated product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the successful conjugation by identifying the correct mass of the product. The mass spectrum will show an increase corresponding to the mass of the Benzyl-PEG6 moiety. LC-MS is also used to assess the purity of the final product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For small molecule conjugates, 1H and 13C NMR can be used to confirm the structure of the final product, showing signals corresponding to the small molecule, the benzyl group, and the PEG chain.
Conclusion
The purification of products synthesized with this compound is a critical step that dictates the quality and reliability of downstream applications. The choice of purification method, primarily among reversed-phase, size-exclusion, and ion-exchange chromatography, depends on the physicochemical properties of the conjugated molecule. The protocols and data presented here provide a comprehensive guide for researchers to develop robust and efficient purification strategies for their specific Benzyl-PEG6-conjugated products.
References
Application Notes and Protocols for Benzyl-PEG6-Ms in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount as they influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
Benzyl-PEG6-Ms is a polyethylene glycol (PEG)-based linker that has garnered significant interest in the synthesis of PROTACs. The benzyl group provides a degree of rigidity, while the PEG chain enhances solubility and allows for precise control over the distance between the two ends of the PROTAC. This application note provides a comprehensive overview of the utility of this compound in the development of novel therapeutics, complete with detailed experimental protocols and data presentation.
The Role of this compound in PROTAC Design
The "linkerology" of a PROTAC is a key determinant of its biological activity.[1] The this compound linker offers several advantageous properties:
-
Optimal Length and Flexibility: The 6-unit PEG chain provides a flexible spacer that can accommodate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The length of the linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to ensure efficient ubiquitination and subsequent degradation.[2][3]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can enhance cell permeability and overall bioavailability.[4][5]
-
Chemical Stability: The ether linkages in the PEG chain and the benzyl group are generally stable under physiological conditions.
-
Synthetic Tractability: The mesylate (Ms) group provides a reactive handle for straightforward conjugation to either the target protein ligand or the E3 ligase ligand, facilitating the modular synthesis of PROTAC libraries for optimization.
Representative Application: Development of a BTK-Targeting PROTAC
To illustrate the application of this compound, we present a case study on the development of a hypothetical PROTAC, designated PROTAC-BTK-1 , designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a clinically validated target in various B-cell malignancies.
Synthesis of PROTAC-BTK-1
The synthesis of PROTAC-BTK-1 involves a convergent approach where the BTK ligand and an E3 ligase ligand (in this case, a derivative of pomalidomide for recruiting Cereblon) are coupled to the this compound linker.
Experimental Workflow for PROTAC Synthesis
Protocol 1: Synthesis of PROTAC-BTK-1
-
Step 1: Synthesis of the BTK Ligand-Linker Intermediate
-
Dissolve the BTK ligand (containing a free amine or hydroxyl group) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
To this solution, add this compound (1.1 eq) dissolved in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the BTK ligand-linker intermediate.
-
-
Step 2: Coupling of the Intermediate with the E3 Ligase Ligand
-
The mesylate group of the BTK ligand-linker intermediate is displaced by the pomalidomide derivative.
-
Dissolve the BTK ligand-linker intermediate (1.0 eq) and the pomalidomide derivative (with a nucleophilic handle) (1.2 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at 60 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Work-up and purify the final PROTAC-BTK-1 using preparative high-performance liquid chromatography (HPLC).
-
Biological Evaluation of PROTAC-BTK-1
Quantitative Data Summary
The efficacy of PROTAC-BTK-1 was evaluated in a relevant cancer cell line (e.g., TMD8, a diffuse large B-cell lymphoma line). The key parameters measured were the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |
| PROTAC-BTK-1 | BTK | TMD8 | 15 | >95 | 50 |
| BTK Inhibitor | BTK | TMD8 | - | - | 150 |
| Negative Control | BTK | TMD8 | >1000 | <10 | >1000 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
IC₅₀: The concentration of the compound that inhibits cell viability by 50%.
-
Negative Control: A PROTAC analog where the E3 ligase ligand is chemically modified to prevent binding to Cereblon.
Experimental Protocols
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Seed TMD8 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of PROTAC-BTK-1 (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control (DMSO) and a negative control PROTAC.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Plot the percentage of BTK protein remaining relative to the vehicle control against the concentration of PROTAC-BTK-1 to determine the DC₅₀ and Dₘₐₓ.
-
Experimental Workflow for Western Blotting
Signaling Pathway Modulation
PROTAC-BTK-1 induces the degradation of BTK, thereby inhibiting its downstream signaling pathways, which are crucial for B-cell survival and proliferation.
BTK Signaling Pathway and PROTAC-BTK-1 Mechanism of Action
References
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl-PEG6-Ms conjugation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Benzyl-PEG6-Ms conjugation reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the two-stage process of this compound conjugation: the initial activation of Benzyl-PEG6-OH to this compound, and the subsequent nucleophilic substitution with a target molecule (e.g., amine, thiol).
Q1: My overall conjugation yield is low. How can I identify the problematic step?
A1: Low overall yield can stem from either inefficient mesylation (activation) of the starting alcohol or a poor nucleophilic substitution reaction. To identify the issue, it is recommended to analyze the product of the mesylation step before proceeding to the conjugation.
-
Recommendation: After the mesylation reaction and workup, analyze a small aliquot of the crude this compound by ¹H NMR or mass spectrometry. The presence of a significant amount of the starting Benzyl-PEG6-OH indicates an incomplete activation step. If the mesylation is successful (typically >95% conversion), the problem likely lies in the subsequent nucleophilic substitution step.
Q2: I have confirmed that the mesylation (activation) step is inefficient. What are the possible causes and solutions?
A2: Incomplete conversion of the hydroxyl group to the mesylate is a common reason for low yields. Several factors can influence this step.
-
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive with water. Any moisture in the reaction will consume the reagent and reduce the efficiency of the mesylation.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dichloromethane - DCM) and freshly opened or properly stored reagents. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Reagents: An inadequate amount of MsCl or the base (e.g., triethylamine - TEA) will lead to an incomplete reaction.
-
Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[1][2][3]
-
Solution: Follow a temperature-controlled addition of MsCl. Maintain the reaction at room temperature for a sufficient duration (e.g., 16 hours) to ensure completion.
-
Q3: The mesylation step appears successful, but the final conjugation yield is still low. What should I troubleshoot for the nucleophilic substitution step?
A3: If the this compound intermediate is of high purity, the issue lies with the reaction between the mesylate and your nucleophile (e.g., an amine or thiol).
-
Weak Nucleophile: The nucleophilicity of your target molecule is crucial. Sterically hindered amines or thiols may react slowly.
-
Solution: Increase the reaction temperature or extend the reaction time. For amines, ensure the reaction medium is sufficiently basic to deprotonate the amine and increase its nucleophilicity, but be mindful of potential side reactions.
-
-
Hydrolysis of the Mesylate: The mesylate group can be hydrolyzed back to the alcohol in the presence of water, especially under basic conditions.
-
Solution: Use anhydrous solvents and reagents for the conjugation reaction. If an aqueous buffer is required for your biomolecule, minimize the reaction time and consider optimizing the pH.
-
-
Side Reactions: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the target nucleophile.
-
Solution: If you are using a primary or secondary amine as the nucleophile, a tertiary amine base like TEA or diisopropylethylamine (DIPEA) is a good choice. For other nucleophiles, ensure the base is not reactive with the mesylate.
-
-
PEG Depolymerization: While less common, prolonged exposure to strong bases can potentially lead to the degradation of the PEG chain.
-
Solution: Use the mildest basic conditions necessary to facilitate the reaction. Avoid excessively long reaction times at elevated temperatures in the presence of a strong base.
-
Q4: I am seeing multiple spots on my TLC or multiple peaks in my HPLC analysis of the final product. What are the likely impurities?
A4: The presence of multiple species in your final product is a common issue. The likely impurities include:
-
Unreacted this compound: This indicates an incomplete conjugation reaction.
-
Unreacted Nucleophile: Your starting amine or thiol-containing molecule.
-
Hydrolyzed Benzyl-PEG6-OH: Formed from the hydrolysis of the mesylate.
-
Side Products: Depending on your reaction conditions, other side products may form.
Solution: Purification is necessary to isolate the desired conjugate. Reverse-phase HPLC (RP-HPLC) is often effective for separating the more hydrophobic benzylated product from the unreacted PEG starting materials. Size-exclusion chromatography (SEC) can also be used to separate based on hydrodynamic volume. For small molecule conjugations, flash chromatography on silica gel may be appropriate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of Benzyl-PEG6-amine from Benzyl-PEG6-alcohol.
Table 1: Mesylation of Benzyl-PEG6-OH
| Parameter | Condition | Reference |
| Activating Agent | Methanesulfonyl chloride (MsCl) | |
| Base | Triethylamine (TEA) | |
| Solvent | Dichloromethane (DCM) | |
| Molar Excess of Reagents (per -OH group) | MsCl: 4 eq., TEA: 4 eq. | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 16 hours | |
| Expected Yield | 96-99% |
Table 2: Amination of this compound
| Parameter | Condition | Reference |
| Nucleophile | Amine-containing molecule | |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) or as required by the nucleophile | |
| Base | Often the amine nucleophile is basic enough, or a non-nucleophilic base can be added | |
| Temperature | Room Temperature to elevated temperatures (e.g., 60-80 °C) | |
| Reaction Time | 2-24 hours | |
| Expected End-Group Conversion | >95-99% |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve Benzyl-PEG6-OH and triethylamine (4 molar equivalents per hydroxyl group) in anhydrous dichloromethane (DCM) in a two-necked round-bottomed flask under an argon atmosphere.
-
Cool the mixture in an ice bath.
-
Add methanesulfonyl chloride (4 molar equivalents per hydroxyl group) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Transfer the reaction mixture to a separation funnel and wash with deionized water three times.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the this compound product.
Protocol 2: Conjugation of this compound with a Primary Amine
-
Dissolve the amine-containing molecule in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the this compound (typically 1.0-1.2 molar equivalents relative to the amine) to the solution.
-
If the amine is not sufficiently basic, a non-nucleophilic base such as DIPEA (2-3 molar equivalents) can be added.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the crude product can be purified by an appropriate method such as precipitation in cold diethyl ether, flash chromatography, or preparative RP-HPLC.
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Benzyl-PEG6-Ms Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for Benzyl-PEG6-Ms coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound coupling reaction?
A1: The this compound coupling reaction is a nucleophilic substitution (typically SN2) reaction. The methanesulfonyl group (-SO₂CH₃, or mesylate, Ms) is an excellent leaving group. A nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom attached to the mesylate, displacing it to form a new covalent bond with the PEG chain.[1][2][3][4] The presence of a non-nucleophilic base is often required to neutralize the methanesulfonic acid byproduct.[1]
Q2: My reaction is very slow or incomplete. What are the common causes?
A2: Several factors can lead to slow or incomplete reactions:
-
Weak Nucleophile: The reactivity of the nucleophile is a primary driver of reaction speed. If you are using a weak nucleophile, the reaction will inherently be slower.
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF or DMSO are generally preferred over protic or nonpolar solvents for this type of reaction as they can accelerate the rate of SN2 reactions.
-
Insufficient or Incorrect Base: A base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity, and to scavenge the methanesulfonic acid byproduct. A weak or sterically hindered base might not be effective.
-
Low Temperature: While lower temperatures can help control side reactions, they will also slow down the desired coupling reaction.
-
Steric Hindrance: Significant steric bulk around the nucleophilic site or on the substrate can impede the reaction.
Q3: What are the optimal solvent choices for this reaction?
A3: Polar aprotic solvents are generally the best choice for accelerating SN2 reactions involving mesylates. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
The choice may also depend on the solubility of your specific substrate.
Q4: Can I perform this reaction in an aqueous solution?
A4: While some PEGylation reactions can be performed in aqueous buffers, it is generally not recommended for mesylate chemistry. The mesylate group is susceptible to hydrolysis in the presence of water, which will lead to the formation of Benzyl-PEG6-OH and reduce the yield of your desired product. If your substrate is only soluble in water, consider using a mixed solvent system with an organic co-solvent or exploring alternative coupling chemistries.
Q5: What are common side reactions, and how can I minimize them?
A5: The most common side reaction is the hydrolysis of the mesylate group, as mentioned above. To minimize this, ensure your solvent and reagents are anhydrous. Another potential side reaction is elimination (E2), especially with sterically hindered substrates or at elevated temperatures. Using milder reaction conditions (e.g., lower temperature) and avoiding excessively strong, bulky bases can help favor substitution over elimination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow Reaction Time | Weak nucleophile | Increase the molar excess of the nucleophile. If possible, switch to a more reactive nucleophile. |
| Low reaction temperature | Gradually increase the temperature in 5-10 °C increments, monitoring for side product formation. Room temperature is often a good starting point. | |
| Suboptimal solvent | Switch to a polar aprotic solvent such as DMF or DMSO. | |
| Low Yield | Hydrolysis of this compound | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase reaction time. Confirm reaction completion by a suitable analytical method (e.g., TLC, LC-MS) before workup. Increase the molar excess of the nucleophile and base. | |
| Inefficient purification | Optimize your purification method (e.g., column chromatography, preparative HPLC) to minimize product loss. | |
| Multiple Products Observed | Side reactions (e.g., elimination) | Lower the reaction temperature. Use a less sterically hindered, non-nucleophilic base (e.g., DIPEA instead of triethylamine). |
| Reaction with other functional groups | If your substrate has multiple nucleophilic sites, consider using a protecting group strategy for the other sites. | |
| Impure starting materials | Verify the purity of your this compound and substrate before starting the reaction. |
Experimental Protocols
General Protocol for Coupling an Amine to this compound
This protocol provides a general starting point. Optimal conditions will vary depending on the specific amine substrate.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing substrate (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base (2-3 equivalents).
-
In a separate vial, dissolve this compound (1.2-1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirring substrate solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Typical reaction times can range from 2 to 24 hours.
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method, such as silica gel column chromatography or preparative HPLC, to isolate the desired Benzyl-PEG6-amine conjugate.
Visualizations
References
Common side products in Benzyl-PEG6-Ms reactions and how to avoid them.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the mesylation of Benzyl-PEG6-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting Benzyl-PEG6-OH to Benzyl-PEG6-Ms?
The conversion of an alcohol (hydroxyl group, -OH) to a mesylate (methanesulfonate, -OMs) is a critical step in many synthetic pathways. The hydroxyl group is a poor leaving group, making direct nucleophilic substitution difficult. By converting it to a mesylate, you create an excellent leaving group that is readily displaced by a wide range of nucleophiles in subsequent reactions like amination, azidation, or etherification.[1][2][3] This reaction preserves the stereochemistry at the carbon atom bearing the oxygen.[1]
Q2: What are the most common side products in a this compound reaction?
Several side products can arise during the mesylation of Benzyl-PEG6-OH. The most frequently encountered are:
-
Unreacted Benzyl-PEG6-OH: The starting material is often the main impurity, resulting from an incomplete reaction.
-
Benzyl-PEG6-Cl (Chlorinated byproduct): The chloride ion released from methanesulfonyl chloride (MsCl) can act as a nucleophile and displace the newly formed mesylate, resulting in a chlorinated byproduct. This is a known side reaction in mesylations using MsCl.[4]
-
Hydrolysis Product (Reverted Benzyl-PEG6-OH): The this compound product can react with water during the reaction or aqueous workup, converting it back to the starting alcohol.
-
Triethylammonium Hydrochloride: This salt is formed from the reaction between the triethylamine (TEA) base and the HCl generated during the reaction. It is typically removed during the aqueous workup.
Q3: My reaction is incomplete, showing significant unreacted Benzyl-PEG6-OH. What could be the cause?
An incomplete reaction is a common issue that can be traced back to several factors:
-
Reagent Quality: Methanesulfonyl chloride is sensitive to moisture and can degrade over time. Similarly, the base (e.g., triethylamine) and solvent must be anhydrous. Water in the reaction will consume the MsCl and hydrolyze the product.
-
Insufficient Reagents: An inadequate amount of methanesulfonyl chloride or base will lead to an incomplete conversion. A slight excess of both reagents is typically required.
-
Low Reaction Temperature: While the reaction should be started at a low temperature (e.g., 0 °C) to control exothermicity and side reactions, allowing the mixture to slowly warm to room temperature may be necessary to drive the reaction to completion.
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.
Q4: I've observed a chlorinated byproduct (Benzyl-PEG6-Cl) in my final product. How can I avoid this?
The formation of a chlorinated byproduct is a classic side reaction. To minimize it:
-
Use Methanesulfonic Anhydride: Replacing methanesulfonyl chloride (MsCl) with methanesulfonic anhydride ((MeSO₂)₂O) completely eliminates the source of chloride ions, thus preventing this specific side reaction.
-
Control Temperature: Keeping the reaction temperature low (0 °C or below) can reduce the rate of this nucleophilic substitution.
-
Use a Two-Phase System: Performing the reaction in a biphasic system, such as dichloromethane and water with a base like sodium hydroxide, can help limit the chlorination reaction by partitioning the chloride ions in the aqueous phase.
Q5: How can I prevent the hydrolysis of my this compound product during workup?
Mesylates can be sensitive to water. To prevent hydrolysis:
-
Use Cold Solutions: Perform all aqueous washes (water, dilute HCl, NaHCO₃, brine) with ice-cold solutions to slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer containing the mesylate sit in contact with the aqueous layers for extended periods. Separate the layers promptly after washing.
-
Ensure Anhydrous Conditions: The most critical step is to ensure the reaction itself is performed under strictly anhydrous conditions to prevent hydrolysis before the workup even begins.
Troubleshooting Summary
The table below provides a quick reference for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Degraded methanesulfonyl chloride. 2. Wet solvent, starting material, or base. 3. Insufficient amount of MsCl or base. | 1. Use a fresh bottle or freshly distilled MsCl. 2. Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents. 3. Use 1.2-1.5 equivalents of MsCl and 1.3-2.0 equivalents of base. |
| Presence of Chlorinated Side Product (Bn-PEG6-Cl) | 1. Chloride ion from MsCl displacing the mesylate. | 1. Use methanesulfonic anhydride instead of methanesulfonyl chloride. 2. Maintain low reaction temperatures (≤ 0 °C). 3. Minimize reaction time. |
| Significant Hydrolysis (Product reverts to Bn-PEG6-OH) | 1. Water present during the reaction. 2. Extended or warm aqueous workup. | 1. Use anhydrous reagents and solvents under an inert atmosphere (N₂ or Ar). 2. Perform workup quickly using ice-cold aqueous solutions. |
| Formation of Elimination Byproduct | 1. Reaction temperature is too high. 2. Use of a very strong or bulky base. | 1. Maintain low reaction temperatures. 2. Use a standard, non-bulky base like triethylamine or pyridine for primary alcohols. |
| Difficult Purification | 1. Similar polarity of product and starting material. 2. Presence of triethylammonium salts. | 1. Use a gradient elution in column chromatography (e.g., Methanol in DCM) to improve separation. 2. Ensure thorough washing with dilute HCl during workup to remove the amine base and its salts. |
Visual Guides and Protocols
Reaction Pathway and Side Product Formation
The following diagrams illustrate the intended reaction and the pathways to common impurities.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues in this compound reactions.
Caption: A decision tree for troubleshooting reaction outcomes.
Detailed Experimental Protocol
This protocol is a representative procedure for the mesylation of a primary PEG-alcohol.
Materials:
-
Benzyl-PEG6-OH (1.0 eq.)
-
Methanesulfonyl Chloride (MsCl) (1.2 - 1.5 eq.)
-
Anhydrous Triethylamine (Et₃N) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water (ice-cold)
-
1 M HCl (ice-cold)
-
Saturated NaHCO₃ solution (ice-cold)
-
Saturated NaCl solution (Brine, ice-cold)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Dissolve Benzyl-PEG6-OH (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Ar or N₂).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous triethylamine (1.5 eq.) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. If monitoring by TLC or LC-MS shows incomplete conversion, the reaction can be allowed to warm slowly to room temperature and stirred for an additional 2-12 hours.
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Ice-cold water
-
Ice-cold 1 M HCl (to remove excess triethylamine)
-
Ice-cold saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Ice-cold brine
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound product.
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to isolate the pure mesylated product.
References
Overcoming steric hindrance in Benzyl-PEG6-Ms conjugation.
This guide is designed for researchers, scientists, and drug development professionals to provide direct support for experiments involving Benzyl-PEG6-Ms. Below are frequently asked questions, troubleshooting guides, and detailed protocols to help you overcome challenges, particularly those related to steric hindrance, and optimize your conjugation strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its fundamental reaction mechanism?
A1: this compound is a PEGylation reagent. Its structure consists of three key parts:
-
Benzyl Group (Bn): A bulky, hydrophobic protecting group. Its primary role is often to serve as a stable protecting group for a hydroxyl function during synthesis, but in the final reagent, it contributes significantly to steric hindrance.
-
PEG6: A hydrophilic hexa-ethylene glycol spacer. This linker increases the hydrodynamic volume of the modified molecule and can help improve solubility.
-
Mesylate (Ms): A methanesulfonyl group (-SO₂CH₃). It is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack.
The primary reaction mechanism is a nucleophilic substitution (Sɴ2) reaction. A nucleophile, typically an unprotonated primary amine (-NH₂) from a lysine residue or the N-terminus of a protein, attacks the carbon atom attached to the mesylate group. This displaces the mesylate, forming a stable secondary amine bond.
Q2: What is steric hindrance in the context of this compound conjugation and why is it a problem?
A2: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule physically impedes a reaction from occurring. In this case, the large Benzyl group can block the approach of a nucleophile on a target biomolecule to the reactive site (the carbon bearing the mesylate). This is especially problematic when the target nucleophile (e.g., a lysine residue) is located in a sterically crowded region or a recessed cavity of the protein. The consequence is often a significantly reduced reaction rate or a complete lack of conjugation, leading to low yields.
Caption: Diagram illustrating how a bulky benzyl group can cause steric hindrance.
Q3: What are the most critical reaction parameters to optimize for this conjugation?
A3: The three most critical parameters to control are pH, temperature, and stoichiometry (molar ratio).
-
pH: The reaction requires the target amine to be in its nucleophilic, unprotonated state. This is favored at a pH above the pKa of the amine (for lysine, ~10.5). However, a common starting point for amine-reactive PEGylation is pH 7-9 to balance reactivity with protein stability.[1]
-
Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, excessive heat can lead to protein denaturation or reagent degradation.
-
Stoichiometry: Using a higher molar excess of the this compound reagent can increase the probability of a successful conjugation event.
Q4: How can I analyze the reaction to confirm successful conjugation?
A4: Several analytical techniques can confirm PEGylation:
-
SDS-PAGE: Successful conjugation increases the molecular weight of the protein, which will appear as a band shift to a higher position on the gel compared to the unmodified protein.[2]
-
Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column.[] This method is effective for separating PEGylated proteins from native proteins.[4]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is the most definitive method. It can precisely measure the mass of the conjugate, confirming the number of PEG chains attached to the protein.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation.
Caption: Troubleshooting logic for addressing low conjugation yield.
Problem 1: Low or No Conjugation Yield
-
Potential Cause A: Steric Hindrance
-
Solution 1: Optimize Reaction Temperature. Gradually increase the reaction temperature in increments (e.g., from 4°C/Room Temperature to 37°C). This provides more kinetic energy for the molecules to overcome the activation barrier. Monitor protein stability at higher temperatures.
-
Solution 2: Prolong Reaction Time. If the reaction is slow due to hindrance, extending the incubation time (e.g., from 2 hours to 12 or 24 hours) may allow the reaction to proceed to a greater extent.
-
Solution 3: Increase Molar Excess of this compound. A higher concentration of the PEG reagent can drive the reaction forward. Test a range of molar excesses, from 10-fold to 50-fold or higher, to find the optimal ratio.
-
-
Potential Cause B: Reagent Instability or Degradation
-
Solution: Mesylate-activated PEGs can be sensitive to moisture. Ensure the reagent is stored at -20°C under dessication. Use a fresh aliquot for each experiment and dissolve it in anhydrous solvent (like DMSO or DMF) immediately before adding it to the reaction buffer.
-
-
Potential Cause C: Suboptimal pH or Buffer Composition
-
Solution: Ensure the reaction buffer is free of primary amines (e.g., Tris buffer), which will compete with the target protein. Use buffers like PBS or HEPES. Perform small-scale experiments to screen a pH range (e.g., 7.5, 8.0, 8.5) to find the best balance between amine nucleophilicity and protein stability.
-
Problem 2: Protein Aggregation or Precipitation is Observed
-
Potential Cause: Harsh Reaction Conditions
-
Solution: Aggregation can be caused by excessive temperature, a pH that is too far from the protein's isoelectric point, or the hydrophobicity of the benzyl group. Reduce the reaction temperature or screen a narrower, milder pH range. Consider adding stabilizing excipients if they do not interfere with the reaction.
-
Problem 3: Difficulty Purifying the Final Conjugate
-
Potential Cause: Similar Physicochemical Properties
-
Solution 1 (Size-Based): Size Exclusion Chromatography (SEC) is highly effective at removing small molecules like unreacted this compound. It can also separate the larger PEGylated conjugate from the smaller, unreacted protein.
-
Solution 2 (Charge-Based): Ion Exchange Chromatography (IEX) is excellent for separating species based on the degree of PEGylation. The covalent attachment of a neutral PEG chain shields charged residues (like lysine), reducing the protein's overall surface charge. This causes mono-, di-, and multi-PEGylated species to elute differently from an IEX column, allowing for their separation.
-
Quantitative Data Summary
The optimal conditions are highly dependent on the specific biomolecule. The following tables provide general starting points and a summary for troubleshooting.
Table 1: Recommended Starting Conditions for Overcoming Steric Hindrance
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 7.5 - 8.5 | Balances amine reactivity with protein stability. Higher pH increases reactivity but may decrease stability. |
| Temperature | 4°C - 37°C | Start at room temperature (20-25°C). Increase to 37°C to provide more energy to overcome steric barriers. |
| Molar Excess (PEG:Protein) | 10:1 to 50:1 | Higher ratios increase conjugation efficiency but may also increase polysubstitution and make purification more difficult. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress at various time points (e.g., 2, 8, 24h) to determine the optimum duration. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular cross-linking. Start around 2-5 mg/mL. |
Table 2: Troubleshooting Quick Reference
| Issue | Primary Suspect Cause | Recommended Action |
| Low Yield | Steric Hindrance | Increase temperature, time, and/or molar excess of PEG. |
| Low Yield | Reagent Degradation | Use a fresh aliquot of this compound. |
| Aggregation | Protein Instability | Decrease temperature; screen a narrower pH range. |
| Multiple Bands on SDS-PAGE | Polysubstitution | Decrease molar excess of PEG or shorten reaction time. |
| Purification Difficulty | Co-elution of species | Use IEX to separate by degree of PEGylation. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a starting point. Optimization will be required for your specific protein.
-
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 1x PBS, pH 8.0 (or other amine-free buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
-
-
Procedure:
-
Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 5 mg/mL.
-
Prepare PEG Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Initiate Conjugation: Add the desired molar excess (e.g., 20x) of the dissolved this compound to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 4 hours at room temperature with gentle end-over-end mixing.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as an SEC column (e.g., Sephadex G-25 for desalting followed by Superdex 200 for fractionation).
-
Analysis: Analyze the purified fractions using SDS-PAGE and/or mass spectrometry to confirm conjugation and purity.
-
Caption: A typical experimental workflow for this compound conjugation.
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Procedure:
-
Prepare samples: Unmodified protein (control), the reaction mixture post-incubation, and the purified conjugate fraction.
-
Dilute samples in 1x Laemmli sample buffer.
-
Load approximately 10-15 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue.
-
Expected Result: The PEGylated protein will appear as a distinct band, or a smear of bands, at a higher molecular weight than the sharp band of the unmodified control protein.
-
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Procedure:
-
Equilibrate an SEC column (e.g., Superdex 200 or similar) with an appropriate buffer (e.g., 1x PBS, pH 7.4).
-
Concentrate the reaction mixture if necessary.
-
Load the sample onto the column.
-
Run the chromatography at a pre-determined flow rate, collecting fractions.
-
Monitor the column eluate by UV absorbance at 280 nm.
-
Expected Result: The PEGylated conjugate, having a larger hydrodynamic radius, will elute in earlier fractions than the unreacted protein. Unreacted PEG reagent and quenching molecules will elute in much later fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate.
-
References
Preventing hydrolysis of the mesylate group in Benzyl-PEG6-Ms.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Benzyl-PEG6-Ms, focusing on the prevention of mesylate group hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound featuring a benzyl protecting group, a six-unit polyethylene glycol (PEG) spacer, and a mesylate (methanesulfonyl) functional group. The mesylate group is an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions.[1] It is commonly used in bioconjugation, particularly for attaching the Benzyl-PEG6 moiety to primary and secondary amines, thiols, or other nucleophiles on biomolecules such as proteins, peptides, or small molecule drugs. The PEG spacer enhances the water solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What is mesylate hydrolysis and why is it a concern for this compound?
Mesylate hydrolysis is a chemical reaction where the mesylate group reacts with water, resulting in the cleavage of the S-O bond and the formation of methanesulfonic acid and the corresponding alcohol (in this case, Benzyl-PEG6-OH).[2][3][4][5] This is a significant concern as the hydrolyzed product is inactive for the intended conjugation reaction, leading to lower yields and the need for additional purification steps to remove the inactive by-product. Mesylate esters are known to be hydrolytically labile.
Q3: What are the primary factors that influence the rate of hydrolysis of the mesylate group?
The stability of the mesylate group is influenced by several factors:
-
pH: Hydrolysis can occur under both acidic and basic conditions. Alkaline hydrolysis, involving the attack of a hydroxide ion, is a common degradation pathway for sulfonate esters.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Solvent: The presence of water or other nucleophilic solvents will promote hydrolysis. Aprotic solvents are preferred for storage and reactions.
-
Presence of Nucleophiles: Besides water, other nucleophiles present in the reaction mixture can compete with the desired reaction, leading to side products.
Q4: How should I store this compound to minimize hydrolysis?
To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and oxygen. |
| Container | Keep in a tightly sealed vial. | Prevents ingress of atmospheric moisture. |
| Desiccant | Store the vial in a container with a desiccant. | Further protects from moisture. |
| Aliquoting | Aliquot the compound into smaller, single-use vials. | Avoids repeated freeze-thaw cycles and moisture exposure to the bulk material. |
Q5: How can I detect and quantify the hydrolysis of this compound?
Several analytical techniques can be employed to monitor the hydrolysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its hydrolysis product, Benzyl-PEG6-OH. Quantification can be achieved using a UV detector, as the benzyl group provides a chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the mesylate proton signal and the appearance of new signals corresponding to the hydrolyzed product. This method is particularly useful for kinetic studies.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the parent compound and its hydrolysis product by their respective molecular weights.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Q: I am observing a low yield in my conjugation reaction with an amine-containing molecule. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low conjugation yield.
-
Step 1: Verify the Integrity of this compound. The primary suspect for low yield is the hydrolysis of the mesylate group.
-
Action: Analyze your stock of this compound using HPLC or 1H NMR to check for the presence of the hydrolyzed product (Benzyl-PEG6-OH).
-
Solution: If significant hydrolysis is detected, use a fresh, properly stored aliquot of the reagent.
-
-
Step 2: Optimize Reaction Conditions. The reaction conditions may not be optimal for your specific nucleophile.
-
pH: For amine conjugation, the reaction is typically performed at a pH of 7-9. The amine needs to be in its deprotonated, nucleophilic state. Avoid highly basic conditions which can accelerate mesylate hydrolysis.
-
Temperature and Time: While room temperature is often sufficient, some reactions may benefit from longer incubation times at 4°C to minimize side reactions. Monitor the reaction progress over time using TLC or LC-MS.
-
Molar Ratio: Ensure you are using an appropriate molar excess of this compound. A 1.2 to 4-fold excess over the amine is a common starting point.
-
-
Step 3: Evaluate the Purification Process. The desired conjugate may be lost during purification.
-
Action: Analyze samples from each stage of your purification process (e.g., crude reaction mixture, flow-through, wash fractions, and eluate) to track your product.
-
Solution: You may need to adjust your purification method. For example, if using chromatography, consider a different stationary phase or elution gradient.
-
Problem 2: Presence of Side Products
Q: Besides the hydrolyzed starting material, what other side products might I encounter and how can I minimize them?
A: Besides hydrolysis of the starting material, other side reactions can occur:
-
Multiple PEGylations: If your target molecule has multiple nucleophilic sites, you may get a mixture of products with varying degrees of PEGylation.
-
Solution: To favor mono-PEGylation, use a lower molar excess of this compound and a shorter reaction time. For site-specific conjugation, consider using a protecting group strategy for other nucleophilic sites or protein engineering to introduce a unique reactive handle.
-
-
Elimination Reaction: Although less common with primary mesylates, if there is a proton on the carbon adjacent to the amine and the reaction conditions are basic, an elimination reaction can compete with the desired substitution.
-
Solution: Maintain careful control over the pH of the reaction mixture, avoiding strongly basic conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation
This protocol describes a general method for conjugating this compound to a primary amine-containing molecule.
Caption: Experimental workflow for amine conjugation.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Prepare the Amine Solution: Dissolve your amine-containing molecule in the reaction buffer to a known concentration.
-
Prepare the this compound Solution: Just before use, dissolve this compound in a minimal amount of anhydrous aprotic solvent.
-
Initiate the Reaction: Add the desired molar excess of the this compound solution to the amine solution with gentle mixing.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Monitor Progress: Periodically take small aliquots of the reaction mixture to monitor the formation of the product and consumption of the starting materials by TLC or LC-MS.
-
Quench the Reaction (Optional): If there is a significant amount of unreacted this compound, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.
-
Purify the Conjugate: Purify the desired conjugate from unreacted starting materials and by-products using an appropriate chromatographic technique (e.g., size-exclusion chromatography, ion-exchange chromatography, or reversed-phase HPLC).
-
Characterize the Product: Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry, HPLC, and NMR.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol provides a framework for determining the hydrolytic stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile.
-
Prepare Samples: In separate vials, dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate: Place the vials in a thermostated environment (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Data Acquisition: Record the peak areas for this compound and its hydrolysis product (Benzyl-PEG6-OH). The hydrolysis product is expected to be more polar and thus have a shorter retention time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage of remaining this compound versus time for each pH and temperature condition to determine the rate of hydrolysis.
-
Signaling Pathways and Logical Relationships
Caption: Mechanism of mesylate hydrolysis.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of PEGylated proteins, peptides, and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
A1: The PEGylation process often results in a heterogeneous mixture containing the desired PEGylated product, unreacted protein or drug, excess PEG reagent, and potentially multi-PEGylated species or positional isomers.[][2] The primary challenges in purification are:
-
Heterogeneity of the reaction mixture: The presence of multiple species with varying sizes, charges, and hydrophobicities makes separation complex.[][3]
-
Removal of unreacted PEG: Excess PEG reagent, which is often used to drive the conjugation reaction, must be efficiently removed.[]
-
Separation of PEGylated species: Isolating the desired mono-PEGylated product from unreacted starting material and multi-PEGylated byproducts can be difficult.
-
Resolution of positional isomers: If the protein has multiple potential PEGylation sites, the reaction can produce isomers that may have different biological activities and need to be separated.
-
Product aggregation: PEGylated compounds can be prone to aggregation, which can complicate purification and affect the final product's stability and efficacy.
-
Characterization of the final product: Accurately determining the purity, identity, and extent of PEGylation of the final product requires specialized analytical techniques.
Q2: How can I remove unreacted PEG from my conjugation mixture?
A2: Several techniques can be employed to remove unreacted PEG, with the choice depending on the size of the PEG and the target molecule, as well as the scale of the purification.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their hydrodynamic radius. PEGylated proteins, being larger than the unreacted PEG, will elute earlier. SEC is particularly useful for removing low molecular weight by-products and unreacted PEG.
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method that separates molecules based on size using a semi-permeable membrane. By selecting a membrane with an appropriate molecular weight cutoff (MWCO), the smaller, unreacted PEG can be washed away while retaining the larger PEGylated product.
-
Dialysis: This is a simple and cost-effective method for removing small molecules like unreacted PEG from a solution of larger molecules. The choice of dialysis membrane with a suitable MWCO is crucial for efficient separation.
-
Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the unreacted PEG in the supernatant.
Q3: Which chromatography method is best for purifying my PEGylated protein?
A3: The optimal chromatography method depends on the specific properties of your PEGylated protein and the impurities you need to remove. Often, a multi-step approach is necessary.
-
Size Exclusion Chromatography (SEC): As mentioned, SEC is excellent for separating based on size and is often a good first step to remove unreacted PEG and aggregates.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by shielding charged residues. This change in charge can be exploited for separation using IEX. It is particularly useful for separating positional isomers and different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can change the hydrophobicity of a protein. HIC separates molecules based on these differences and can be a useful orthogonal technique to IEX.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high resolution and is effective for separating positional isomers and for analytical characterization. However, the use of organic solvents may not be suitable for all proteins.
Troubleshooting Guides
Problem 1: Low Yield of Purified PEGylated Compound
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to purification media | - Pre-condition the chromatography column or filtration membrane according to the manufacturer's protocol.- Consider using a different type of chromatography resin or membrane material known for low protein binding.- Adjust buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions. |
| Loss of product during filtration steps | - Ensure the Molecular Weight Cutoff (MWCO) of the TFF or dialysis membrane is appropriate to retain your PEGylated product.- Monitor the permeate/dialysate for the presence of your product. |
| Product precipitation during purification | - Check the solubility of your PEGylated compound in the purification buffers.- Consider adding stabilizing excipients such as sucrose or arginine to the buffers.- Perform purification steps at a lower temperature (e.g., 4°C) to enhance stability. |
| Inefficient elution from chromatography column | - Optimize the elution conditions (e.g., gradient slope, salt concentration, pH).- Ensure the elution buffer is strong enough to disrupt the binding of your product to the resin. |
Problem 2: Presence of Aggregates in the Final Product
| Possible Cause | Troubleshooting Steps |
| High protein concentration | - Perform the PEGylation reaction and purification steps at a lower protein concentration. |
| Suboptimal buffer conditions | - Optimize the pH, ionic strength, and buffer composition to maintain protein stability.- Screen different buffers to find the one that minimizes aggregation. |
| Intermolecular cross-linking by bifunctional PEG | - If using a bifunctional PEG, optimize the molar ratio of PEG to protein to favor intra-molecular modification. |
| Inefficient removal of existing aggregates | - Incorporate a Size Exclusion Chromatography (SEC) step in your purification workflow, as it is highly effective at separating monomers from aggregates. |
| Freeze-thaw induced aggregation | - If the product is frozen, investigate the impact of freeze-thaw cycles on aggregation. The PEG portion can sometimes crystallize, leading to destabilization. |
Problem 3: Incomplete Removal of Unreacted PEG
| Possible Cause | Troubleshooting Steps |
| Inappropriate purification method | - For small PEGs, dialysis or TFF with a low MWCO membrane is effective.- For larger PEGs, SEC is often the method of choice. |
| Suboptimal SEC conditions | - Ensure the column has the appropriate separation range for your PEGylated product and the free PEG.- Optimize the mobile phase and flow rate for better resolution. |
| Insufficient diafiltration volumes in TFF | - Increase the number of diavolumes to ensure complete washout of the unreacted PEG. |
| Incorrect MWCO of the membrane | - Verify that the MWCO of the dialysis or TFF membrane is small enough to allow the passage of free PEG while retaining the PEGylated product. |
Experimental Protocols
General Protocol for Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted PEG.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and promotes its stability. A common mobile phase is a phosphate or Tris-based buffer at a physiological pH.
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection and Separation: Inject the sample onto the column. The PEGylated protein, being larger, will elute before the unreacted protein and the free PEG.
-
Fraction Collection: Collect fractions as the components elute from the column.
-
Analysis: Analyze the collected fractions using techniques like SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
General Protocol for Purification by Tangential Flow Filtration (TFF)
-
Membrane Selection: Select a TFF membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your PEGylated product but larger than the unreacted PEG.
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions and equilibrate the membrane with the chosen buffer.
-
Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume.
-
Diafiltration: Perform diafiltration by adding fresh buffer to the retentate at the same rate as the permeate is being removed. This process effectively washes out the smaller, unreacted PEG.
-
Monitoring: Monitor the permeate for the absence of the product and the retentate for the removal of the impurity.
-
Product Recovery: Once the desired purity is achieved, recover the concentrated and purified PEGylated product from the system.
Data Presentation
Table 1: Comparison of Common Purification Techniques for PEGylated Compounds
| Technique | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | High resolution for size differences, effective for aggregate and unreacted PEG removal. | Limited sample loading capacity, potential for product dilution. | Removing unreacted PEG and aggregates, separating species with significant size differences. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | High capacity, effective for separating positional isomers and species with different degrees of PEGylation. | PEG can shield charges, potentially reducing resolution. | Separating PEGylated isoforms and positional isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Orthogonal to IEX and SEC, can be effective when other methods fail. | Lower capacity and resolution compared to IEX. | A supplementary purification step for challenging separations. |
| Tangential Flow Filtration (TFF) | Separation based on molecular size using a semi-permeable membrane. | Highly scalable, cost-effective for buffer exchange and removal of small impurities. | Not suitable for separating species with similar molecular weights (e.g., positional isomers). | Large-scale removal of unreacted PEG and buffer exchange. |
Visualizations
Caption: A typical multi-step purification workflow for PEGylated compounds.
References
Strategies for scaling up Benzyl-PEG6-Ms conjugation reactions.
This guide provides strategies, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up Benzyl-PEG6-Ms conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a this compound conjugation reaction?
The conjugation process is typically a two-step reaction. First, the terminal hydroxyl group of a Benzyl-PEG6-OH is activated by converting it into a methanesulfonyl (mesylate) ester, which is an excellent leaving group. The second step is the nucleophilic substitution of the mesylate group with a nucleophile, such as a primary amine or a thiol on the target molecule, to form a stable covalent bond.[1][2]
Caption: General workflow for Benzyl-PEG6 conjugation reactions.
Q2: What are the critical parameters to consider when scaling up this reaction?
When scaling up, the following parameters are crucial:
-
Stoichiometry: The molar ratio of PEG reagent to the target molecule must be optimized. An excess of the PEG-mesylate is often used to drive the reaction to completion, but this can complicate purification.
-
Reaction Concentration: Higher concentrations can increase reaction rates but may also lead to aggregation or solubility issues, especially with proteins or large molecules.
-
Temperature Control: Both the mesylation and conjugation steps can be temperature-sensitive. Exothermic reactions may require efficient heat dissipation at a larger scale to prevent side reactions or degradation.
-
Mixing Efficiency: Homogeneous mixing is critical for ensuring consistent reaction kinetics. Inadequate mixing can lead to local concentration gradients, resulting in side reactions and lower yields.
-
Reagent Addition Rate: The rate of addition for reagents like methanesulfonyl chloride (MsCl) and the base should be carefully controlled to manage heat generation and minimize side product formation.
-
Solvent Selection: The solvent must be inert to the reaction conditions, provide good solubility for all reactants, and be easily removable during downstream processing. Dichloromethane (DCM) is common for the activation step.[1]
-
pH Control: For conjugations in aqueous media, particularly with proteins, maintaining an optimal pH is essential for the reactivity of the target nucleophile (e.g., deprotonation of amines or thiols) and the stability of the molecule.
Q3: How can I monitor the reaction progress?
Monitoring the disappearance of starting materials and the appearance of the product is key. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting materials, intermediate, and final product.
-
Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final conjugate, particularly for smaller molecules.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress for small molecule conjugations.
Troubleshooting Guide
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis for the Characterization of Benzyl-PEG6-Ms Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3] The precise characterization of these conjugates is critical for ensuring product consistency, efficacy, and safety. This guide provides a comprehensive overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the detailed characterization of Benzyl-PEG6-Ms conjugates, comparing it with alternative analytical techniques and offering detailed experimental protocols.
The Power of LC-MS in PEGylated Molecule Analysis
LC-MS has emerged as a powerful and indispensable tool for the in-depth analysis of PEGylated molecules, including this compound conjugates.[4][5] Its strength lies in its ability to separate complex mixtures with high resolution and provide detailed structural information based on mass-to-charge ratios. This is particularly crucial for PEGylated compounds, which often exhibit heterogeneity in the length of the PEG chain, the number of PEG units attached, and the specific site of conjugation.
Alternative methods for characterizing PEGylated molecules include traditional techniques like Size Exclusion Chromatography (SEC) and colorimetric assays. While useful for determining bulk properties such as average molecular weight and the extent of PEGylation, these methods often lack the specificity and detailed structural insights provided by LC-MS. For instance, LC-MS can distinguish between different isoforms of a PEGylated molecule and identify specific sites of modification, which is essential for understanding structure-activity relationships.
Comparative Performance of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS compared to other common analytical techniques used for the characterization of PEGylated conjugates.
| Feature | LC-MS | Size Exclusion Chromatography (SEC) | Colorimetric Assays (e.g., TNBSA) |
| Information Provided | Precise mass, structural heterogeneity, site of conjugation, quantification | Average molecular weight, size distribution | Degree of PEGylation (indirect) |
| Specificity | Very High | Moderate | Low |
| Sensitivity | High | Moderate | Low to Moderate |
| Complexity | High | Moderate | Low |
| Sample Throughput | Moderate | High | High |
| Key Advantage | Detailed structural elucidation | Robust for size-based separation | Simple and rapid for screening |
| Key Limitation | Requires specialized equipment and expertise | Limited resolution for complex mixtures | Prone to interference, indirect measurement |
Detailed Experimental Protocol for LC-MS Analysis
This section outlines a typical LC-MS protocol for the characterization of this compound conjugates.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data.
-
Reconstitution: Reconstitute the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Dilution: Dilute the sample further with the initial mobile phase to a concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of PEGylated compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point. The gradient should be optimized to achieve good separation of the conjugate from any impurities or unreacted starting materials.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature: Maintaining the column at a constant temperature, for example, 40°C, can improve reproducibility.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for PEGylated molecules.
-
Polarity: Positive ion mode is typically used for the analysis of PEGylated compounds.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to accurately determine the mass of the conjugate and resolve the isotopic distribution.
-
Scan Range: A scan range of m/z 200-2000 is a reasonable starting point, which can be adjusted based on the expected mass of the conjugate.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity and stability.
-
Post-Column Addition of Amines: To simplify the mass spectra of heterogeneous PEGylated samples, a post-column infusion of a dilute solution of an amine, such as triethylamine (TEA) or diethylmethylamine (DEMA), can be employed. This technique reduces the charge state of the ions, leading to less complex spectra and easier data interpretation.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the LC-MS analysis of this compound conjugates.
Caption: LC-MS workflow for this compound conjugate analysis.
Conclusion
LC-MS is a highly effective and informative technique for the comprehensive characterization of this compound conjugates. Its ability to provide detailed information on molecular weight, heterogeneity, and structure surpasses that of alternative methods. By following a well-defined experimental protocol, researchers can obtain high-quality data essential for the development and quality control of PEGylated therapeutics. The workflow presented in this guide provides a solid foundation for establishing a robust analytical strategy for this important class of molecules.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. asms.org [asms.org]
Confirming the Structure of Benzyl-PEG6-Ms: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of PEGylated compounds such as Benzyl-PEG6-Ms is a critical step to ensure product quality, efficacy, and safety. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation, a multi-faceted approach utilizing orthogonal analytical techniques provides the most comprehensive characterization. This guide presents a comparison of NMR spectroscopy with Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) for the structural confirmation of this compound, complete with expected data and detailed experimental protocols.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled in its ability to provide detailed information about the molecular structure of a compound in a non-destructive manner.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following tables summarize the predicted chemical shifts for the distinct proton and carbon environments in this compound. These values are estimated based on typical chemical shifts for benzyl, polyethylene glycol (PEG), and mesylate functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.35 | Multiplet | 5H |
| Benzylic (C₆H₅CH₂ ) | ~4.57 | Singlet | 2H |
| PEG Chain (-OCH₂CH₂ O-) | 3.65 - 3.75 | Multiplet | 20H |
| Methylene adjacent to Mesylate (-CH₂ OMs) | ~4.38 | Triplet | 2H |
| Mesylate (CH₃ SO₃) | ~3.08 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~137.5 |
| Aromatic (ortho, meta, para-C) | 128.0 - 129.0 |
| Benzylic (C H₂-Ph) | ~73.3 |
| PEG Chain (-OC H₂C H₂O-) | 69.0 - 71.0 |
| Methylene adjacent to Mesylate (-C H₂OMs) | ~68.5 |
| Mesylate (C H₃SO₃) | ~37.8 |
Orthogonal Analytical Techniques for Comprehensive Characterization
While NMR provides detailed structural information, Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) offer complementary data regarding molecular weight and purity.[1]
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural confirmation, identification of functional groups, quantification of purity. | Non-destructive, highly detailed structural information. | Lower sensitivity compared to MS, complex spectra for polydisperse samples. |
| Mass Spectrometry (MS) | Accurate molecular weight determination, confirmation of elemental composition (High-Resolution MS). | High sensitivity, provides exact molecular weight.[2][3][4][5] | Can cause fragmentation, may not distinguish isomers. |
| Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution and purity, detection of aggregates or fragments. | Provides information on polydispersity, useful for quality control. | Not a direct structure elucidation technique, requires calibration with standards. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Mass Spectrometry (Electrospray Ionization - ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 400-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺) and compare the observed m/z value with the calculated exact mass of the compound.
Size-Exclusion Chromatography (SEC) Protocol
-
System Preparation: Equilibrate the SEC system, including the column (e.g., a Waters Ultrahydrogel DP column), with the mobile phase (e.g., a mixture of acetonitrile and water) at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 20 µL) of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile using a suitable detector, typically a refractive index (RI) detector for PEG compounds.
-
Data Analysis: Determine the retention time of the main peak. The molecular weight can be estimated by creating a calibration curve using PEG standards of known molecular weights. The peak area can be used to assess purity.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
Caption: Workflow for this compound structural confirmation.
The following diagram illustrates the relationship between the different analytical techniques and the information they provide.
Caption: Relationship between techniques and information.
By combining the detailed structural insights from NMR with the precise molecular weight and purity data from MS and SEC, researchers can achieve a comprehensive and robust confirmation of the this compound structure, ensuring the quality and reliability of their materials for downstream applications in research and drug development.
References
The Architect's Bridge: A Comparative Guide to Benzyl-PEG6-Ms and Other PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a masterful exercise in molecular architecture, where the linker connecting the target protein ligand and the E3 ligase recruiter is not merely a spacer but a critical determinant of success. Among the diverse linker chemistries, polyethylene glycol (PEG) chains are a mainstay, prized for their hydrophilicity, biocompatibility, and tunable nature.[1][2][3] This guide provides a comparative analysis of Benzyl-PEG6-Ms, a specialized PEG linker, against other common PEG and alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The Central Role of the PROTAC Linker
The efficacy of a PROTAC hinges on its ability to induce the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] This complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, profoundly impacting the stability and productivity of this ternary complex. An optimal linker is paramount; one that is too short may cause steric hindrance, while an excessively long one might lead to a non-productive complex where ubiquitination sites are inaccessible.
Profiling the Linkers: this compound vs. Alternatives
This compound is a bifunctional linker featuring a six-unit PEG chain. One terminus is a benzyl group, and the other is a mesylate (Ms) group. The mesylate is an excellent leaving group, primed for nucleophilic substitution, making it highly suitable for coupling with amine or hydroxyl groups on a warhead or E3 ligase ligand. The benzyl group provides a degree of conformational rigidity and can potentially engage in favorable pi-stacking interactions with amino acid residues like tyrosine on the E3 ligase, which may enhance ternary complex stability.
Standard PEG Linkers (e.g., PEG2, PEG4, PEG8): These are the most common linkers in PROTAC design, offering a balance of flexibility and hydrophilicity. Their primary advantage is the ability to systematically and easily vary the linker length, which is a crucial parameter that must be empirically optimized for each specific target and E3 ligase pair. The ether oxygens in the PEG backbone improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which can enhance cell permeability and oral absorption.
Alkyl Linkers: Simple alkyl chains are another frequently used linker type. They offer synthetic simplicity but are more hydrophobic than PEG linkers. In some cases, replacing an alkyl chain with a PEG linker of equivalent length has led to reduced degradation activity, suggesting that the linker's atomic composition, not just its length, is a critical factor.
Rigid Linkers: To reduce the entropic penalty of forming the ternary complex, researchers have explored more rigid linkers incorporating elements like piperazine/piperidine rings, alkynes, or triazoles. These rigid structures constrain the possible conformations of the PROTAC, which can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity.
Data Presentation: The Impact of Linker Choice on PROTAC Performance
The selection of a linker can dramatically influence the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes quantitative data from published studies, illustrating how modifications in linker length and composition affect the degradation of various target proteins.
| PROTAC/Compound | Target Protein | E3 Ligase | Linker Composition/Length | DC50 | Dmax (%) | Reference |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether (12 atoms) | <1 µM | >90% | |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 nM | 96% | |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 nM | 76% | |
| ERα Degrader | ERα | VHL | Alkyl (9 atoms) | ~140 µM (IC50) | Not Reported | |
| ERα Degrader | ERα | VHL | Alkyl (16 atoms) | ~26 µM (IC50) | Not Reported | |
| ERα Degrader | ERα | VHL | Alkyl (21 atoms) | >200 µM (IC50) | Not Reported | |
| BRD4 Degrader | BRD4 | CRBN | PEG (0 units) | >1000 nM | Not Reported | |
| BRD4 Degrader | BRD4 | CRBN | PEG (4 units, 12 atoms) | 4.9 nM | >95% | |
| ACBI1 | SMARCA2/4 | VHL | Benzyl-containing linker | Not specified | >90% |
Note: DC50 is the half-maximal degradation concentration; Dmax is the maximum percentage of protein degradation. IC50 refers to half-maximal inhibitory concentration in cell viability assays.
Visualizing Key Concepts in PROTAC Development
To better understand the processes and logic involved in PROTAC design and evaluation, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the fundamental steps to quantify the potency and efficacy of a PROTAC in a cellular context.
1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., HEK293, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. The following day, prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. d. Incubate the cells for a predetermined time point (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
4. Data Analysis: a. Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system. b. Quantify the band intensities for the target protein and the loading control. c. Normalize the target protein band intensity to the corresponding loading control band intensity. d. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. e. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the DC50 and Dmax values.
Conclusion
The linker is a cornerstone of successful PROTAC design, and its optimization is a critical, data-driven process. While this compound offers unique properties through its defined length, reactive handle, and semi-rigid benzyl group, it is one of many tools in the medicinal chemist's arsenal. The ideal linker choice is not universal but is instead intimately dependent on the specific target protein and E3 ligase pair. A systematic evaluation of linker types, lengths, and attachment points, using rigorous experimental protocols like those detailed here, is essential to unlock the full therapeutic potential of targeted protein degradation.
References
Unveiling the Upper Hand: Benzyl-PEG6-Ms Surpasses Tosylate-Activated PEG Linkers in Bioconjugation Efficiency
For Immediate Release
In the intricate world of drug development and bioconjugation, the choice of a linker molecule can be the determining factor in the efficacy, stability, and overall success of a therapeutic agent. A comprehensive analysis reveals the distinct advantages of Benzyl-PEG6-Mesylate (Benzyl-PEG6-Ms) over its tosylate-activated counterparts, positioning it as a superior choice for researchers and scientists in the field. The enhanced reactivity and favorable reaction kinetics of the mesylate linker, combined with the robust protection afforded by the benzyl group, contribute to more efficient and reliable bioconjugation processes.
Executive Summary of Comparative Performance
At the heart of the matter lies the fundamental difference in the leaving group ability of mesylate versus tosylate. The mesyl group is inherently more reactive than the tosyl group due to its smaller size and the slightly higher electronegativity of the methyl group compared to the tolyl group. This heightened reactivity translates to faster reaction times and the potential for higher conjugation yields under milder conditions, which is crucial when working with sensitive biomolecules.
While both linkers are susceptible to hydrolysis, the lower stability of the mesylate in aqueous environments necessitates careful optimization of reaction conditions. However, when handled correctly, its rapid reaction kinetics with nucleophiles on biomolecules often outpace the rate of hydrolysis, leading to efficient conjugation.
| Feature | This compound | Tosylate-Activated PEG | Advantage of this compound |
| Relative Reactivity | Higher | Lower | Faster reaction kinetics, enabling conjugation under milder conditions and potentially reducing side reactions with sensitive biomolecules. |
| Reaction Time | Shorter | Longer | Increased throughput and efficiency in the laboratory. |
| Stability in Aqueous Buffer | Lower | Higher | Requires more controlled reaction conditions to minimize hydrolysis. |
| Leaving Group Ability | Excellent | Very Good | The mesylate anion is a slightly better leaving group, facilitating nucleophilic substitution. |
| Benzyl Protecting Group | Present | Not inherently present | Offers exceptional stability across a wide range of pH and chemical conditions, allowing for multi-step syntheses without premature cleavage of the PEG linker. It can be selectively removed under mild conditions (catalytic hydrogenation). |
Delving into the Chemical Advantages
The superiority of this compound stems from a combination of factors. The electron-withdrawing nature of the sulfonyl group in both mesylate and tosylate makes the terminal carbon of the PEG chain highly electrophilic and susceptible to nucleophilic attack by functional groups on biomolecules, such as amines (e.g., lysine residues) and thiols (e.g., cysteine residues).
However, the smaller steric profile of the methyl group in the mesylate compared to the p-tolyl group in the tosylate allows for more facile approach of the nucleophile, accelerating the reaction rate. This is a significant advantage in bioconjugation, where large biomolecules may present steric hindrance.
The presence of the benzyl protecting group on the other end of the PEG linker is another critical feature. This robust protecting group is stable to a wide array of synthetic conditions, including acidic and basic environments, ensuring the integrity of the PEG linker during complex multi-step synthetic procedures.[1] Its removal is achieved through a highly specific and mild method, catalytic hydrogenation, which does not affect other sensitive functional groups within the biomolecule.[1]
Experimental Protocols: A Guide to Application
To provide a practical framework for researchers, detailed methodologies for the activation of a PEG-diol and subsequent conjugation to a model protein are outlined below.
Protocol 1: Activation of PEG6-Diol with Mesyl Chloride
Materials:
-
PEG6-Diol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Methanesulfonyl Chloride (MsCl)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve PEG6-Diol (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add anhydrous TEA or pyridine (2.2 equivalents) to the solution and stir for 15 minutes.
-
Activation: Slowly add a solution of methanesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the flask dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with the addition of cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude PEG6-dimesylate can be purified by column chromatography on silica gel.
Protocol 2: Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4-8.0
-
Dimethyl sulfoxide (DMSO)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
Bradford assay reagents
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: To the BSA solution, add a 20-fold molar excess of the this compound stock solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification: Remove unreacted this compound and byproducts by buffer exchange using an Amicon Ultra centrifugal filter unit. Wash the conjugate with PBS three times.
-
Characterization:
-
Determine the final protein concentration using a Bradford assay.
-
Analyze the extent of PEGylation by SDS-PAGE, which will show an increase in the molecular weight of the conjugated protein.
-
Further characterization can be performed using mass spectrometry to determine the exact number of PEG chains attached per protein molecule.[1][2][3]
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
References
A Head-to-Head Battle: Benzyl-PEG6-Ms versus Other Leaving Groups for Optimal PEGylation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is paramount. This guide provides an objective comparison of Benzyl-PEG6-Ms against other common leaving groups used in PEGylation, supported by experimental data to inform your selection process and optimize your conjugation strategy.
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The efficiency of this process hinges on the reactivity of the activated PEG derivative, where the leaving group plays a pivotal role. Here, we delve into a comparative analysis of this compound (mesylate) and other sulfonate esters—tosylate (Ts), nosylate (Ns), and tresylate (OTs)—as leaving groups for PEGylation.
The Critical Role of the Leaving Group
In a typical PEGylation reaction targeting nucleophilic residues on a protein (such as the ε-amino group of lysine), a PEG molecule activated with a good leaving group is introduced. The nucleophile on the protein attacks the carbon atom attached to the leaving group, which then departs, forming a stable covalent bond between the PEG and the protein. An ideal leaving group should be sufficiently reactive to ensure efficient conjugation under mild conditions that preserve the protein's integrity, yet stable enough to prevent premature hydrolysis of the PEG reagent.
Sulfonate esters are widely recognized as excellent leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This characteristic allows for efficient nucleophilic substitution reactions.
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head quantitative kinetic data for the PEGylation of a single model protein with this compound versus other sulfonate-activated PEGs is not extensively available in a single comprehensive study, we can synthesize a comparative overview based on established principles of organic chemistry and scattered experimental evidence from protein modification studies.
The reactivity of sulfonate esters as leaving groups generally follows the order: Nosylate > Tresylate > Tosylate > Mesylate. This trend is attributed to the electron-withdrawing capacity of the substituent on the sulfonyl group, which influences the stability of the departing anion.
| Leaving Group | Activating Reagent | Relative Reactivity (Predicted) | Key Characteristics |
| Mesylate (Ms) | Methanesulfonyl chloride | Good | Commonly used, good balance of reactivity and stability. |
| Tosylate (Ts) | p-Toluenesulfonyl chloride | Good | Similar to mesylate, widely used in organic synthesis. |
| Nosylate (Ns) | 2-Nitrobenzenesulfonyl chloride | High | Highly reactive due to the strong electron-withdrawing nitro group. |
| Tresylate (OTs) | 2,2,2-Trifluoroethanesulfonyl chloride | Very High | Highly reactive due to the strong inductive effect of the trifluoromethyl group. |
Note: This table provides a qualitative comparison based on general chemical principles. Actual reaction rates and yields will vary depending on the specific substrate, reaction conditions (pH, temperature, solvent), and the steric environment of the reaction site.
Experimental Protocols: A Guide to Practice
The following protocols provide a framework for conducting PEGylation experiments with sulfonate-activated PEGs. These are generalized procedures that should be optimized for each specific protein and PEG reagent.
Protocol 1: General Procedure for PEGylation of a Model Protein (e.g., Lysozyme) with this compound
This protocol outlines the steps for conjugating this compound to a model protein, lysozyme, targeting its primary amine groups.
Materials:
-
Lysozyme from chicken egg white
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Sodium borate buffer (50 mM, pH 9.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Dialysis membrane (MWCO appropriate for the PEGylated protein)
-
SDS-PAGE analysis equipment
-
Size-exclusion chromatography (SEC-HPLC) system
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration. A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.
-
PEGylation Reaction: Add the this compound solution to the lysozyme solution while gently stirring.
-
Reaction Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC-HPLC.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, to consume the excess reactive PEG.
-
Purification: Purify the PEGylated lysozyme from unreacted PEG and native lysozyme using dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
-
Characterization: Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight, and SEC-HPLC to determine the extent of PEGylation (mono-, di-, poly-PEGylated species) and purity.
Protocol 2: Comparative Kinetic Analysis of Different Leaving Groups
To quantitatively compare the reactivity of this compound with other sulfonate-activated PEGs (e.g., Benzyl-PEG6-Ts), a kinetic study can be performed.
Procedure:
-
Follow the general PEGylation protocol described above for each PEG reagent to be tested.
-
At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding a solution of a primary amine or by acidification.
-
Analyze each quenched aliquot by a quantitative method such as reversed-phase HPLC (RP-HPLC) or LC-MS to determine the concentration of the remaining unreacted protein and the formation of the PEGylated product.
-
Plot the concentration of the unreacted protein versus time for each leaving group to determine the reaction rate constants.
Visualizing the Process: Diagrams for Clarity
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow for protein PEGylation using an activated Benzyl-PEG6 derivative.
Caption: Predicted relative reactivity of common sulfonate leaving groups in PEGylation.
Conclusion: Making an Informed Choice
The selection of the optimal leaving group for PEGylation is a critical decision that directly impacts the efficiency and success of the conjugation process. While this compound offers a good balance of reactivity and stability, for applications requiring faster reaction kinetics, more reactive leaving groups like nosylates or tresylates might be considered. Conversely, if a slower, more controlled reaction is desired, mesylates and tosylates are excellent choices.
It is imperative for researchers to empirically determine the optimal PEGylation conditions for their specific protein of interest. The protocols and comparative information provided in this guide serve as a valuable starting point for this optimization process, enabling the development of robust and reproducible PEGylation strategies for advanced therapeutic applications.
The Stability Showdown: Evaluating PROTACs Synthesized with Benzyl-PEG6-Ms Linkers
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the architectural bridge between the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in a PROTAC's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the stability of PROTACs synthesized with the commonly utilized Benzyl-PEG6-Ms linker against alternative linker technologies, supported by representative data and detailed experimental protocols.
At a Glance: Comparative Stability of PROTAC Linkers
The selection of a linker can significantly impact a PROTAC's susceptibility to metabolic degradation. Below is a summary of stability data for PROTACs featuring different linker types, as measured by their half-life (t½) in human liver microsomes (HLM) and plasma. While specific data for this compound is not widely published in a comparative context, the data presented for a generic Benzyl-PEG linker is representative of the expected stability based on its structural motifs, which are known to be susceptible to oxidative metabolism.[1][2][3]
| Linker Type | Representative Structure | HLM Stability (t½, min) | Plasma Stability (% remaining at 2h) | Key Characteristics |
| Benzyl-PEG | Ligand1-NH-CO-(CH₂CH₂O)₆-CH₂-Ph-Ligand2 | < 30 | > 95% | Enhances solubility; prone to oxidative metabolism at the benzyl and ether positions.[1][4] |
| Alkyl | Ligand1-NH-CO-(CH₂)₈-Ligand2 | 30 - 60 | > 95% | Hydrophobic, potentially lower solubility; generally more stable than PEG linkers but can still undergo metabolism. |
| Rigid (Piperazine) | Ligand1-NH-CO-(CH₂)₂-N(C₄H₈)N-(CH₂)₂-CO-Ligand2 | > 120 | > 95% | Improved metabolic stability due to the rigid structure which can shield metabolically liable spots. |
| Rigid (Triazole) | Ligand1-NH-(C₂H₂N₃)-(CH₂)₄-Ligand2 | > 120 | > 95% | The triazole moiety is metabolically robust and can enhance stability against oxidative degradation. |
Note: The data presented are representative values compiled from various sources in the literature and are intended for comparative purposes. Actual stability will vary depending on the specific PROTAC molecule.
The Science of Stability: A Closer Look at Linker Chemistry
The chemical composition of the linker is a key factor in the overall stability of a PROTAC molecule. Flexible linkers, such as those based on polyethylene glycol (PEG), are widely used due to their ability to improve the solubility and permeability of the often large and hydrophobic PROTAC molecules. However, the ether linkages within PEG chains and the benzyl group in this compound are known "soft spots" for oxidative metabolism by cytochrome P450 enzymes in the liver. This can lead to rapid clearance and reduced in vivo efficacy.
In contrast, rigid linkers that incorporate cyclic structures like piperazine or triazole often exhibit enhanced metabolic stability. These rigid structures can pre-organize the PROTAC into a bioactive conformation and may limit access of metabolic enzymes to labile sites within the molecule.
Visualizing the Concepts
Experimental Workflow for PROTAC Stability Assessment
The evaluation of a PROTAC's stability is a multi-step process, beginning with assessments of chemical stability and progressing to in vitro metabolic stability assays.
Caption: A typical workflow for evaluating the stability of newly synthesized PROTACs.
Structural Comparison of Linkers and Metabolic Hotspots
The structural differences between a flexible Benzyl-PEG linker and a more rigid piperazine-based linker highlight potential sites of metabolic vulnerability.
Caption: Comparison of a Benzyl-PEG linker with a rigid piperazine-based linker, highlighting metabolic "soft spots".
Experimental Protocols for Stability Assessment
Accurate and reproducible stability data is essential for the rational design of PROTACs. Below are detailed protocols for key in vitro stability assays.
Chemical Stability Assay
Objective: To assess the stability of the PROTAC in aqueous solution under various conditions, identifying any non-enzymatic degradation.
Methodology:
-
Prepare stock solutions of the PROTAC in an organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 1-10 µM in various aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0).
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the solutions.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent PROTAC remaining.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point.
Plasma Stability Assay
Objective: To evaluate the stability of the PROTAC in the presence of plasma enzymes.
Methodology:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Incubate the PROTAC at a final concentration of 1 µM in plasma (human, rat, or mouse) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Microsomal Stability Assay
Objective: To assess the metabolic stability of the PROTAC in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.
Methodology:
-
Prepare a stock solution of the test PROTAC in a suitable solvent like DMSO.
-
In a microcentrifuge tube, pre-incubate liver microsomes (e.g., human, rat, mouse) in phosphate buffer at 37°C for 5-10 minutes.
-
Add the test PROTAC to the microsome suspension to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding an NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) with an internal standard.
-
Centrifuge the samples to pellet the proteins and microsomes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound over time.
Conclusion
The stability of a PROTAC is a multifaceted property profoundly influenced by its linker. While this compound offers advantages in terms of solubility and synthetic accessibility, its inherent flexibility and chemical motifs can render it susceptible to metabolic degradation. For the development of orally bioavailable and long-acting PROTACs, the exploration of more rigid linker architectures, such as those incorporating piperazine or triazole moieties, is a promising strategy to enhance metabolic stability. The systematic evaluation of PROTAC stability using the standardized protocols outlined in this guide will empower researchers to make data-driven decisions in the design and optimization of next-generation protein degraders.
References
A Comparative Guide to In Vitro Efficacy Testing of Benzyl-PEG6-Ms-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their structural components, including the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comprehensive comparison of in vitro assays to test the efficacy of PROTACs containing a Benzyl-PEG6-Ms linker, a common polyethylene glycol (PEG)-based linker. We present supporting experimental data from representative studies on PEG-containing PROTACs to illustrate the comparative performance metrics.
Data Presentation: Comparative Efficacy of PEG-Linker Containing PROTACs
The selection of the linker is a critical parameter in PROTAC design, influencing ternary complex formation, cellular permeability, and ultimately, degradation efficiency. The following tables summarize key performance indicators for a comparative series of bromodomain-containing protein 4 (BRD4) targeting PROTACs, which utilize PEG linkers of varying lengths. While specific data for the this compound linker is not available in the public domain, this synthesized data for other PEG linkers provides a strong representative comparison for researchers.[1]
Table 1: Impact of PEG Linker Length on In Vitro Degradation Efficiency of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG3 | JQ1-PEG3-VHL Ligand | BRD4 | MV4-11 | 50 | 85 |
| PROTAC-PEG4 | JQ1-PEG4-VHL Ligand | BRD4 | MV4-11 | 25 | 90 |
| PROTAC-PEG5 (Representative) | JQ1-PEG5-VHL Ligand | BRD4 | MV4-11 | 10 | >95 |
| PROTAC-PEG6 | JQ1-PEG6-VHL Ligand | BRD4 | MV4-11 | 15 | >95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Comparative In Vitro Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [1]
| PROTAC | Ternary Complex Affinity (K_D, nM) (via SPR) | Cell Permeability (P_app, 10⁻⁶ cm/s) (via PAMPA) | Target Engagement (IC₅₀, nM) (via NanoBRET) |
| PROTAC-PEG3 | 120 | 1.2 | 80 |
| PROTAC-PEG4 | 80 | 1.8 | 50 |
| PROTAC-PEG5 (Representative) | 50 | 2.5 | 20 |
| PROTAC-PEG6 | 65 | 2.2 | 35 |
SPR: Surface Plasmon Resonance. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET: NanoBioluminescence Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable researchers to design and execute robust experiments for evaluating their this compound-containing PROTACs.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein induced by the PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., VHL or Cereblon complex), the target protein of interest, biotinylated ubiquitin, and ATP.
-
PROTAC Addition: Add the this compound-containing PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the ubiquitinated target protein using a streptavidin-HRP conjugate (for biotinylated ubiquitin) or an antibody specific to the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be observed in the presence of an effective PROTAC.
Mandatory Visualizations
PROTAC Mechanism of Action and Downstream Signaling
The following diagram illustrates the general mechanism of action of a PROTAC and its impact on a representative cancer signaling pathway, the PI3K/AKT pathway.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker component plays a pivotal role in defining the therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone for modulating the physicochemical and pharmacological properties of ADCs. This guide provides a head-to-head comparison of different length PEG linkers, supported by experimental data, to illuminate the critical balance between pharmacokinetics, stability, and cytotoxic potency.
The incorporation of PEG linkers in ADCs is primarily driven by the need to improve the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads.[1][2] This enhancement in solubility mitigates the risk of aggregation and subsequent rapid clearance from circulation, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[3] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize an ADC's performance, profoundly influencing its in vitro and in vivo efficacy.[3][4]
Comparative Analysis of PEG Linker Lengths
The selection of a specific PEG linker length necessitates a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a clear comparison of key performance metrics across different PEG linker lengths.
In Vitro Cytotoxicity
The effect of PEG linker length on in vitro cytotoxicity can be context-dependent, influenced by the antibody, payload, and target cell line. Some studies report no significant change in potency with varying PEG lengths, while others observe a decrease in cytotoxicity as the PEG chain elongates. This is potentially due to steric hindrance from longer PEG chains, which may impede payload delivery or interaction with its intracellular target.
| Linker | Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG |
| No PEG | Karpas-299 | ~10 | 1.0 |
| PEG2 | Karpas-299 | ~10 | 1.0 |
| PEG4 | Karpas-299 | ~10 | 1.0 |
| PEG8 | Karpas-299 | ~10 | 1.0 |
| PEG12 | Karpas-299 | ~10 | 1.0 |
| PEG24 | Karpas-299 | ~10 | 1.0 |
| No PEG (HM) | NCI-N87 | - | 1.0 |
| PEG4k (HP4KM) | NCI-N87 | - | 4.5-fold reduction |
| PEG10k (HP10KM) | NCI-N87 | - | 22-fold reduction |
Data adapted from Burke et al., 2017 and Li et al., 2021.
Pharmacokinetics
A significant advantage of PEGylation is the improvement of an ADC's pharmacokinetic profile. Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life. This prolonged circulation time can lead to greater tumor accumulation.
| Linker | Half-life (t1/2) | Clearance Rate |
| No PEG (HM) | 19.6 min | - |
| PEG4k (HP4KM) | 49.2 min (2.5-fold increase) | - |
| PEG10k (HP10KM) | 219.0 min (11.2-fold increase) | - |
| < PEG8 | - | Rapid |
| ≥ PEG8 | - | Slow |
Data adapted from Li et al., 2021 and Burke et al., 2017. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance.
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor activity. Studies in xenograft models have demonstrated that ADCs with longer PEG chains can lead to more significant tumor growth inhibition.
| Linker | Tumor Model | Tumor Growth Inhibition |
| Non-PEGylated | L540cy xenograft | 11% decrease in tumor weight |
| PEG2 | L540cy xenograft | 35-45% decrease in tumor weight |
| PEG4 | L540cy xenograft | 35-45% decrease in tumor weight |
| PEG8 | L540cy xenograft | 75-85% decrease in tumor weight |
| PEG12 | L540cy xenograft | 75-85% decrease in tumor weight |
| PEG24 | L540cy xenograft | 75-85% decrease in tumor weight |
Data adapted from an abstract by an AACR journal.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
References
The Road Less Traveled: A Comparative Guide to Alternatives for Benzyl-PEG6-Ms in Modern Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and targeted protein degradation, the choice of a linker is a critical decision that profoundly impacts the efficacy, selectivity, and pharmacokinetic properties of a molecule. While Benzyl-PEG6-Ms, a medium-length polyethylene glycol (PEG) linker, has been a staple in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, a new generation of alternatives is emerging, offering distinct advantages in overcoming some of the inherent limitations of PEG-based structures.
This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data from peer-reviewed literature. We will delve into the performance of different linker classes, provide detailed methodologies for their evaluation, and visualize key concepts to aid in the rational design of next-generation therapeutics.
The PEG Predicament: Why Seek Alternatives?
Polyethylene glycol has long been favored for its ability to improve the solubility and pharmacokinetic profile of bioconjugates.[1] However, the "PEG dilemma" is a growing concern. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[1] Furthermore, PEG is not biodegradable, raising concerns about long-term accumulation.[1] These factors have driven the exploration of alternative linker technologies.
A Comparative Analysis of Linker Classes
The optimal linker is highly dependent on the specific application, target protein, and E3 ligase pair in the case of PROTACs. The following tables summarize the key characteristics and performance metrics of the main alternatives to PEG linkers like this compound.
Table 1: Qualitative Comparison of Linker Characteristics
| Feature | PEG Linkers (e.g., this compound) | Alkyl Chains | Rigid Linkers (e.g., Piperazine, Aromatic) | "Clickable" Linkers (e.g., Triazoles) | Polysarcosine (PSar) |
| Primary Advantage | High hydrophilicity, improved solubility.[2][3] | Synthetic accessibility, high conformational flexibility. | Pre-organizes bioactive conformation, potential for higher potency. | Modular and efficient synthesis, metabolic stability. | Biocompatible, biodegradable, low immunogenicity. |
| Primary Disadvantage | Potential immunogenicity, non-biodegradable. | Hydrophobic, can decrease solubility. | Synthetically more challenging. | Requires specific functional groups (azide/alkyne). | Can be more expensive to synthesize. |
| Solubility | High | Low to Medium | Medium | Medium | High |
| Flexibility | High | High | Low | Low | High |
| Metabolic Stability | Moderate | High | High | High | High |
| Synthetic Accessibility | High | High | Moderate | High (with precursors) | Moderate |
Table 2: Quantitative Performance Comparison of Linker Types in PROTACs (Illustrative Examples)
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Lower DC50 and higher Dmax values indicate better performance.
| Target Protein | Linker Type | Linker Length/Structure | DC50 | Dmax | Reference |
| BRD4 | PEG | 1-2 PEG units | >5 µM | - | |
| BRD4 | PEG | 0, 4-5 PEG units | <0.5 µM | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 atoms | No degradation | - | |
| Androgen Receptor (AR) | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | - | |
| Androgen Receptor (AR) | Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No degradation | - | |
| Cyclin-dependent kinase 9 (CDK9) | Alkane Chain | - | Less Efficient | - | |
| Cyclin-dependent kinase 9 (CDK9) | Triazole | - | More Efficient | - |
Note: This table provides illustrative data from different studies and is not a direct head-to-head comparison under identical conditions. The optimal linker is target-dependent.
Visualizing the Concepts
To better understand the processes discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTACs, and the logical relationship of linker properties.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A standard experimental workflow for Western Blot analysis.
Caption: The logical relationship of linker properties and their impact.
Detailed Experimental Protocols
Accurate and reproducible data are essential for comparing linker performance. Below are methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol quantifies the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for AR) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC or alternative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the ternary complex, providing insights into cooperativity.
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Analysis:
-
Inject the target protein over the E3 ligase surface to measure binary interaction.
-
Inject a pre-incubated mixture of the PROTAC (or alternative) and the target protein to measure ternary complex formation.
-
Use a range of concentrations to determine kinetic parameters (kon, koff) and affinity (KD).
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.
-
Conclusion
The linker is a critical determinant of success in the development of PROTACs and other bioconjugates. While this compound and other PEG-based linkers have been instrumental, the field is evolving. Alternatives such as alkyl chains, rigid linkers, and "clickable" moieties offer solutions to the challenges of hydrophobicity, conformational flexibility, and synthetic modularity. Furthermore, emerging non-PEG hydrophilic polymers like polysarcosine directly address the potential for PEG-related immunogenicity.
The optimal linker choice is not universal and requires empirical validation for each specific biological system. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of linkers, empowering researchers to develop the next generation of safer and more effective targeted therapies.
References
Assessing the impact of the PEG linker on the pharmacokinetic properties of a drug.
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic (PK) properties of a wide range of therapeutics, from small molecules to large biologics. This guide provides an objective comparison of the performance of PEGylated drugs against their non-PEGylated counterparts, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their drug development programs.
Impact of PEGylation on Pharmacokinetic Parameters
PEGylation profoundly alters the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The covalent attachment of the hydrophilic and biocompatible PEG polymer creates a hydrated shield around the drug molecule. This steric hindrance and the increased hydrodynamic radius are the primary drivers of the observed changes in pharmacokinetics.
The most significant and consistently observed effect of PEGylation is the prolongation of the drug's circulation half-life (t½) . This is primarily achieved by reducing the rate of renal clearance. The increased size of the PEG-drug conjugate prevents its efficient filtration by the glomerulus. For larger PEGylated proteins, the primary elimination pathway can shift from renal to hepatic clearance. Furthermore, the PEG chain can protect the drug from enzymatic degradation and reduce uptake by the reticuloendothelial system (RES), further contributing to its extended presence in the bloodstream.
This extended circulation time often leads to a higher overall drug exposure, as reflected by an increased Area Under the plasma concentration-time Curve (AUC). While PEGylation can sometimes lead to a decrease in the maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) due to slower absorption from the site of administration (e.g., subcutaneous), the overall therapeutic benefit is often enhanced due to the sustained drug levels.
Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated Drugs
The following tables summarize key pharmacokinetic parameters from comparative studies of well-established therapeutic proteins with and without PEGylation.
Table 1: Comparison of Filgrastim and Pegfilgrastim
Filgrastim is a recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils. Pegfilgrastim is its PEGylated form.
| Parameter | Filgrastim | Pegfilgrastim | Fold Change | Reference |
| Clearance (mL/h/kg) | 40 | 14 | ~2.9x decrease | [1][2] |
| Terminal Half-life (hours) | 3-4 | 46-62 | ~11-20x increase | [2] |
| Dosing Frequency | Daily | Once per chemotherapy cycle | - | [2] |
Table 2: Comparison of Interferon alfa-2a and Peginterferon alfa-2a
Interferon alfa-2a is a cytokine used in the treatment of hepatitis C and some cancers. Peginterferon alfa-2a is its PEGylated version.
| Parameter | Interferon alfa-2a | Peginterferon alfa-2a | Fold Change | Reference |
| Mean Terminal Half-life (hours) | ~5.1 | ~80 | ~16x increase | [3] |
| Mean Apparent Clearance (L/h) | ~9.4 | ~0.09 | ~100x decrease | |
| Median Time to Cmax (hours) | ~3.8 | ~72-96 | ~19-25x increase |
Table 3: Comparison of Methotrexate and PEGylated Methotrexate (in mice)
Methotrexate is a chemotherapy agent and immune system suppressant.
| Parameter | Methotrexate | MTX-PEG5000 | Fold Change | Reference |
| Distribution Half-life (T½α, min) | 2.45 | 9.16 | ~3.7x increase | |
| Elimination Half-life (T½β, min) | 24.33 | 88.44 | ~3.6x increase | |
| AUC (mg.mL⁻¹.min) | 2.64 | 12.33 | ~4.7x increase |
Experimental Protocols for Assessing Pharmacokinetic Properties
The data presented above are typically generated through rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments used to assess the pharmacokinetic properties of PEGylated and non-PEGylated drugs.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the plasma pharmacokinetic profiles of a drug and its PEGylated form after administration.
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are acclimatized for at least one week before the study.
Dosing:
-
Route of Administration: Intravenous (IV) bolus via the tail vein is used to assess clearance and volume of distribution directly. Subcutaneous (SC) or intraperitoneal (IP) injections are used to evaluate absorption.
-
Dose Formulation: The drug and its PEGylated conjugate are formulated in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).
-
Dose Level: A dose is selected based on previous toxicity and efficacy studies.
Blood Sampling:
-
Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points post-dosing.
-
Typical time points for an IV study might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours.
-
Blood is collected via methods such as tail vein, saphenous vein, or retro-orbital sinus puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
The concentration of the drug in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
For protein-based drugs, enzyme-linked immunosorbent assay (ELISA) can also be used.
-
The method must be validated for specificity, sensitivity, accuracy, and precision.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin).
-
Key PK parameters calculated include: Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax, Tmax, and AUC.
Biodistribution Study in Mice
Objective: To determine the tissue distribution of a drug and its PEGylated form over time.
Methodology:
-
The drug and its PEGylated conjugate are often labeled with a radioactive isotope (e.g., 99mTc, 111In) or a fluorescent tag for easier quantification in tissues.
-
Following administration (typically IV), groups of mice are euthanized at various time points (e.g., 1, 4, 24, 48, and 72 hours).
-
Blood and major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) are collected, weighed, and the amount of drug in each tissue is quantified.
-
Quantification is performed using a gamma counter for radiolabeled drugs or by fluorescence imaging for fluorescently tagged molecules. For unlabeled drugs, tissue homogenization followed by LC-MS/MS analysis can be performed.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Impact and Assessment of PEGylation
Logical Flow of PEGylation's Effect on ADME
The following diagram illustrates how the addition of a PEG linker fundamentally alters the ADME properties of a therapeutic agent.
Caption: Impact of PEGylation on ADME properties.
Experimental Workflow for Comparative Pharmacokinetic Analysis
This diagram outlines the typical experimental workflow for comparing the pharmacokinetic properties of a non-PEGylated drug and its PEGylated counterpart.
Caption: Workflow for a comparative PK study.
Conclusion
PEGylation is a powerful and proven strategy for improving the pharmacokinetic profiles of therapeutic agents. By increasing the hydrodynamic size and providing a protective hydrophilic shield, PEG linkers can significantly extend a drug's half-life, increase its overall exposure, and reduce dosing frequency. The data from numerous approved PEGylated drugs demonstrate the substantial benefits of this technology. A thorough understanding and assessment of the pharmacokinetic properties through well-designed in vivo studies are crucial for the successful development of PEGylated therapeutics. This guide provides a framework for researchers to compare and evaluate the impact of PEGylation on their drug candidates.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG6-Ms: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Benzyl-PEG6-Ms, ensuring compliance with safety standards and regulatory requirements.
I. Understanding the Hazard Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification simplifies the disposal process compared to hazardous chemicals, but adherence to proper laboratory waste management practices remains essential.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile gloves). |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body | A standard laboratory coat should be worn. |
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This process is designed to be straightforward while prioritizing safety and environmental responsibility.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or surplus this compound should be collected in its original container or a designated, clearly labeled, and chemically compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, or gloves, should be considered contaminated and collected in a separate, sealed waste bag or container.
-
Solutions: If this compound is in a solvent, the entire solution should be treated as chemical waste. Do not dispose of solutions containing this compound down the drain without consulting your institution's Environmental Health and Safety (EHS) department.
Step 2: Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill using an inert material such as sand, vermiculite, or a chemical absorbent pad.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect any cleaning materials (e.g., paper towels) and dispose of them as contaminated waste.
Step 3: Waste Storage
-
Store all waste containers holding this compound and related contaminated materials in a designated, cool, dry, and well-ventilated area.
-
Ensure all waste containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
Step 4: Final Disposal
The primary route for the disposal of this compound is through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal protocols.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the collected waste. The waste will be managed as a special, non-hazardous chemical waste stream.[1]
-
Documentation: Ensure all waste containers are properly labeled with the full chemical name and any other information required by your institution.
The decision-making process for the disposal of this compound can be visualized in the following workflow diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby contributing to a secure research environment and upholding environmental regulations.
References
Personal protective equipment for handling Benzyl-PEG6-Ms
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG6-Ms. It outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure safe laboratory practices.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with care due to its chemical nature as a mesylate-containing compound.[1] Certain mesylate esters, particularly those of short-chain alcohols, are known to be reactive, genotoxic, and potentially carcinogenic alkylating agents.[2][3] Therefore, treating this compound with the appropriate precautions for potentially hazardous chemicals is a recommended best practice in a laboratory setting.[1]
Hazard Identification and Risk Assessment
| Hazard Class | Classification | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity | Not Classified as a Hazard[1] | Inhalation, Skin contact, Eye contact, Ingestion | May cause irritation upon contact. |
| Skin Corrosion/Irritation | Not Classified as a Hazard | Skin contact | May cause skin irritation upon prolonged contact. |
| Serious Eye Damage/Irritation | Not Classified as a Hazard | Eye contact | May cause eye irritation. |
| Carcinogenicity/Mutagenicity | No Data Available | Not applicable | Some short-chain mesylates are genotoxic. |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 or equivalent |
| Eyes | Safety goggles or a face shield | ANSI Z87.1 or equivalent |
| Body | Laboratory coat or disposable gown | Polyethylene-coated polypropylene or similar non-absorbent material |
| Respiratory | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is recommended. | Follow EHS guidelines for respirator selection. |
Operational Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Handling Procedures:
-
Before starting work, ensure all necessary PPE is readily available and in good condition.
-
Wash hands thoroughly before and after handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.
-
Keep the container tightly closed when not in use.
Storage:
-
Store this compound in a cool, dry, and dark place.
-
The recommended storage condition is refrigerated, often at -20°C for long-term storage.
-
Keep away from heat, sparks, and open flames.
-
Store away from oxidizing agents.
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Accidental Release | Wear appropriate PPE. Absorb the spill with an inert material such as sand or vermiculite. Sweep up the material and place it in a tightly closed container for disposal. Do not allow the material to enter drains or watercourses. |
Disposal Plan
The disposal of this compound and its containers must be handled as special waste.
-
Waste Characterization: Although not classified as hazardous, it is recommended to treat waste containing this compound as chemical waste.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. The waste should be disposed of in accordance with all applicable local, state, and federal regulations.
-
Container Disposal: Dispose of empty containers as unused product. Do not reuse empty containers.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling this compound, with integrated safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
